molecular formula C9H12O B1477892 2,3,5-Trimethylphenol-D11

2,3,5-Trimethylphenol-D11

Katalognummer: B1477892
Molekulargewicht: 147.26 g/mol
InChI-Schlüssel: OGRAOKJKVGDSFR-JXCHDVSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3,5-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAOKJKVGDSFR-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Deuterated 2,3,5-Trimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis of deuterated 2,3,5-trimethylphenol. The strategic incorporation of deuterium into molecules is a powerful tool in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and reduce metabolic degradation. This document outlines key synthetic strategies, detailed experimental protocols, and data presentation to aid researchers in this field.

Introduction

Deuterium-labeled compounds, wherein one or more hydrogen atoms are replaced by their stable isotope deuterium, are of significant interest in pharmaceutical research. The greater mass of deuterium compared to hydrogen can lead to a stronger carbon-deuterium (C-D) bond, resulting in a kinetic isotope effect. This can slow down metabolic pathways involving C-H bond cleavage, potentially leading to improved drug efficacy and safety. 2,3,5-Trimethylphenol is a key intermediate in the synthesis of various compounds, including vitamin E, and its deuteration can provide valuable insights into metabolic pathways and be used as an internal standard in analytical studies.

Synthetic Strategies for Deuteration

The synthesis of deuterated 2,3,5-trimethylphenol can be approached through two primary strategies: direct hydrogen-deuterium (H-D) exchange on the 2,3,5-trimethylphenol molecule or a multi-step synthesis involving a deuterated precursor.

1. Direct Hydrogen-Deuterium Exchange:

This approach involves the direct replacement of hydrogen atoms on the aromatic ring and potentially the methyl groups of 2,3,5-trimethylphenol with deuterium. This is often the more straightforward method.

  • Acid-Catalyzed Exchange: The aromatic protons of phenols are susceptible to electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the aromatic protons can be exchanged for deuterium. The ortho and para positions to the hydroxyl group are most readily exchanged.

  • Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum on carbon (Pt/C), can facilitate H-D exchange on aromatic rings under a deuterium gas atmosphere. This method can offer high levels of deuterium incorporation.

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the H-D exchange reactions, often leading to shorter reaction times and improved efficiency.

2. Synthesis from a Deuterated Precursor:

This strategy involves the synthesis of 2,3,5-trimethylphenol from a starting material that is already deuterated. For example, deuterated 1,2,4-trimethylbenzene could be functionalized to introduce the hydroxyl group. This method can provide more specific deuteration patterns but is typically more complex.

Data Summary

The following table summarizes the expected quantitative data for different deuteration methods. The values are illustrative and can vary based on specific reaction conditions.

MethodDeuterium SourceCatalystTypical Yield (%)Deuterium Incorporation (%)Key Analytical Techniques
Acid-Catalyzed ExchangeD₂SO₄/D₂O-70-8580-95 (Aromatic)¹H NMR, ²H NMR, MS
Metal-Catalyzed ExchangeD₂ gasPt/C60-80>95 (Aromatic & Methyl)¹H NMR, ²H NMR, MS
Microwave-Assisted H-D ExchangeD₂OAcid or Metal Catalyst75-9085-98 (Aromatic)¹H NMR, ²H NMR, MS

Experimental Protocols

Method 1: Acid-Catalyzed Deuteration of 2,3,5-Trimethylphenol

This protocol describes a general procedure for the deuteration of the aromatic ring of 2,3,5-trimethylphenol using a deuterated acid.

Materials:

  • 2,3,5-Trimethylphenol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution (in D₂O)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trimethylphenol (1.0 g) in deuterium oxide (20 mL).

  • Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O until the pH is approximately 7.

  • Extract the product with anhydrous diethyl ether (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the deuterated 2,3,5-trimethylphenol.

  • Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the yield and the level of deuterium incorporation.

Method 2: Platinum-Catalyzed Deuteration of 2,3,5-Trimethylphenol

This protocol outlines a method for achieving high levels of deuteration on both the aromatic ring and the methyl groups.

Materials:

  • 2,3,5-Trimethylphenol

  • Deuterium gas (D₂)

  • Platinum on carbon (Pt/C, 10 wt. %)

  • Anhydrous ethyl acetate

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,3,5-trimethylphenol (1.0 g) in anhydrous ethyl acetate (25 mL).

  • Add Pt/C (100 mg) to the solution.

  • Seal the vessel and purge with deuterium gas three times.

  • Pressurize the vessel with deuterium gas to 10 atm.

  • Heat the reaction mixture to 80 °C and stir for 48 hours.

  • After cooling to room temperature, carefully vent the deuterium gas.

  • Filter the catalyst through a pad of Celite®.

  • Remove the solvent under reduced pressure to obtain the deuterated product.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the product by ¹H NMR, ²H NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows.

Synthesis_Pathway A 2,3,5-Trimethylphenol C Acid-Catalyzed H-D Exchange A->C D Metal-Catalyzed H-D Exchange A->D B Deuterated 2,3,5-Trimethylphenol C->B E D₂SO₄ / D₂O C->E D->B F Pt/C, D₂ gas D->F

Caption: Synthetic routes for deuterated 2,3,5-trimethylphenol.

Experimental_Workflow start Start dissolve Dissolve 2,3,5-Trimethylphenol in appropriate solvent start->dissolve add_reagents Add Deuterium Source & Catalyst dissolve->add_reagents react Perform Reaction (Heating/Pressure) add_reagents->react workup Aqueous Workup & Extraction react->workup purify Purification (e.g., Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for deuteration.

An In-depth Technical Guide to the Certificate of Analysis for 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis (CoA) for the isotopically labeled compound 2,3,5-Trimethylphenol-D11. A CoA is a critical document that ensures the identity, quality, and purity of a chemical substance, which is of paramount importance in research and pharmaceutical development.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical physicochemical properties and quality specifications for this compound as found on a Certificate of Analysis.

ParameterValueReference
Chemical Identity
Analyte NameThis compound[4]
SynonymsPhen-2,4-d2-ol, 3,5,6-tri(methyl-d3)-[5][6]
CAS Number362049-46-5[4][5]
Unlabelled CAS Number697-82-5[4][5]
Molecular FormulaC₉D₁₁HO[4][6]
Molecular Weight147.26 g/mol [4][6]
Accurate Mass147.1579[4][5]
Purity Specifications
Chemical Purity≥ 98%[5]
Isotopic Purity (Atom % D)≥ 98%[5]
Physical Properties
AppearanceWhite to light yellow powder/crystal[7]
Melting Point92-95 °C (for unlabelled)[8][9]
Boiling Point230-231 °C (for unlabelled)[9]
Storage2-8°C Refrigerator[6]

Experimental Protocols

The data presented in a Certificate of Analysis is generated through rigorous analytical testing. While specific protocols may vary between manufacturers, the following outlines the general methodologies employed for key analyses of this compound.

2.1. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify volatile impurities and to quantify the chemical purity of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., methanol, dichloromethane).

    • Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • Detection and Identification: As components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component. The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of this compound.

    • Quantification: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

2.2. Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the degree of deuterium incorporation and the positions of labeling.

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

  • Methodology:

    • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6).

    • Data Acquisition: ¹H NMR and ²H NMR spectra are acquired. The ¹H NMR spectrum is used to detect any residual protons in the labeled positions. The absence or significant reduction of signals at the chemical shifts corresponding to the methyl and specific aromatic protons confirms successful deuteration.

    • Quantification: The isotopic enrichment (atom % D) is calculated by comparing the integrals of the residual proton signals in the labeled positions to the integral of a non-deuterated internal standard or a non-labeled position in the molecule, if available.

2.3. Structural Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation.

    • Ionization: A soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), is often used to minimize fragmentation and keep the molecular ion intact.

    • Mass Analysis: The mass analyzer measures the mass-to-charge ratio of the molecular ion. The measured accurate mass is then compared to the theoretical exact mass of this compound (C₉D₁₁HO).

Mandatory Visualizations

3.1. Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Reporting cluster_3 Final Product Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation GC_MS GC-MS Analysis (Purity) Sample_Preparation->GC_MS NMR NMR Spectroscopy (Isotopic Enrichment) Sample_Preparation->NMR HRMS High-Resolution MS (Identity) Sample_Preparation->HRMS Data_Analysis Data Analysis & Interpretation GC_MS->Data_Analysis NMR->Data_Analysis HRMS->Data_Analysis QA_Review QA/QC Review Data_Analysis->QA_Review CoA_Generation CoA Generation QA_Review->CoA_Generation Final_CoA Final Certificate of Analysis CoA_Generation->Final_CoA

Caption: Workflow for generating a Certificate of Analysis.

3.2. Chemical Structure of this compound

The diagram below shows the chemical structure of this compound, indicating the positions of deuterium labeling.

chemical_structure cluster_benzene_ring C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 CD3_1 CD₃ C2->CD3_1 C4 C C3->C4 CD3_2 CD₃ C3->CD3_2 C5 C C4->C5 D1 D C4->D1 C6 C C5->C6 CD3_3 CD₃ C5->CD3_3 C6->C1 D2 D C6->D2

References

Technical Guide: Isotopic Purity of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-Trimethylphenol. This document outlines the available quantitative data, details the experimental protocols for determining isotopic purity, and presents visual workflows for the analytical methodologies.

Introduction

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research and development. Their applications range from metabolic studies and pharmacokinetic analysis to their use as internal standards in quantitative mass spectrometry assays. The precise isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide focuses on the analytical methods used to characterize the isotopic enrichment of this compound.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is a key specification for researchers. The following table summarizes the quantitative data from suppliers.

SupplierProduct CodeIsotopic Purity (atom % D)Chemical PurityCAS Number
LGC StandardsCDN-D-544198min 98%362049-46-5
CDN IsotopesD-544198Not specified362049-46-5

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to quantify the degree of deuteration. Both ¹H and ²H NMR can be employed to determine isotopic purity.

¹H NMR (Proton NMR) for Isotopic Purity Assessment

By quantifying the small signals from residual protons in the deuterated positions, ¹H NMR can provide a highly accurate measure of isotopic enrichment.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a high-purity, deuterated NMR solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) that does not have signals overlapping with the analyte's signals.

    • Add a known amount of an internal standard with a certified purity to the NMR tube. The internal standard should have a resonance that is well-resolved from the analyte's signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all relevant nuclei, which is crucial for accurate integration. A D1 of 5 times the longest T1 value is recommended.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals and the internal standard.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate the signals corresponding to the residual protons on the aromatic ring and the methyl groups of this compound.

    • Integrate the signal of the known internal standard.

    • Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons each signal represents and the concentration of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a sample by separating ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the mass spectrometer being used.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a relatively volatile compound like a phenol derivative, Gas Chromatography-Mass Spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) can be used.

    • Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of the fully deuterated species and its isotopologues (molecules with fewer deuterium atoms).

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the ion cluster corresponding to the molecular ion ([M]+ or [M+H]+) of this compound.

    • Determine the relative intensities of the peaks corresponding to the fully deuterated species (d11) and the less-deuterated isotopologues (d10, d9, etc.).

    • Correct the observed intensities for the natural abundance of ¹³C and other isotopes.

    • Calculate the isotopic purity by expressing the intensity of the peak for the desired deuterated species as a percentage of the sum of the intensities of all isotopologue peaks.

Mandatory Visualizations

The following diagrams illustrate the general workflows for determining the isotopic purity of this compound using NMR spectroscopy and mass spectrometry.

Isotopic_Purity_NMR_Workflow cluster_proc Data Processing & Analysis prep_sample Dissolve Sample & Internal Standard acq_spectrum Acquire Quantitative 1H NMR Spectrum prep_sample->acq_spectrum proc_spectrum Process Spectrum (Phase, Baseline) acq_spectrum->proc_spectrum integrate_peaks Integrate Residual Proton & Standard Peaks proc_spectrum->integrate_peaks calc_purity Calculate Isotopic Purity integrate_peaks->calc_purity

NMR Workflow for Isotopic Purity Determination

Isotopic_Purity_MS_Workflow cluster_proc_ms Data Analysis prep_sample_ms Prepare Dilute Solution acq_spectrum_ms Acquire Full Scan Mass Spectrum prep_sample_ms->acq_spectrum_ms identify_cluster Identify Molecular Ion Cluster acq_spectrum_ms->identify_cluster measure_intensity Measure Relative Intensities of Isotopologues identify_cluster->measure_intensity correct_abundance Correct for Natural Isotope Abundance measure_intensity->correct_abundance calc_purity_ms Calculate Isotopic Purity correct_abundance->calc_purity_ms

MS Workflow for Isotopic Purity Determination

A Technical Guide to 2,3,5-Trimethylphenol-D11 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides comprehensive information on 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-trimethylphenol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds for quantitative analysis and as intermediates in complex chemical syntheses.

Supplier and Pricing Information

This compound is a specialized chemical available from a select number of suppliers. Pricing is often not listed publicly and typically requires a formal quote request. The following table summarizes available supplier information.

SupplierProduct NameCAS NumberNotes
LGC Standards[1][2]This compound362049-46-5Pricing available upon enquiry.[1]
Pharmaffiliates[3]2,3,5-Trimethylphenol D11362049-46-5Login required for price and availability.[3]
Fisher Scientific[4]This compound, CDNNot specifiedAvailable in 0.5g quantities.[4]
ESSLAB[5]This compoundNot specifiedPricing quoted after order processing.[5]
Toronto Research Chemicals (via Biomall)[6]2,3,6-Trimethylphenol-d11347841-83-2Note: This is an isomer.
Dongyang Tianyu Chemical Co.,ltd[7]2,3,5-Trimethylphenol697-82-5Supplier of the non-deuterated compound.
Tokyo Chemical Industry (TCI)[8]2,3,5-Trimethylphenol697-82-5Supplier of the non-deuterated compound.
Sigma-Aldrich2,3,5-Trimethylphenol697-82-5Supplier of the non-deuterated compound.
Chem-Impex[9]2,3,5-Trimethylphenol697-82-5Supplier of the non-deuterated compound.[9]
Chemsrc[10]2,3,5-Trimethylphenol697-82-5Price listed for the non-deuterated compound.[10]

Note: The pricing for this compound is subject to change and is best obtained by direct inquiry to the suppliers. The non-deuterated form, 2,3,5-Trimethylphenol, is more widely available and has listed prices from some suppliers.

Core Applications

The primary applications of 2,3,5-Trimethylphenol and its deuterated analog are centered around its role as a key intermediate in chemical synthesis and as a standard for analytical testing.

Intermediate in Vitamin E Synthesis

2,3,5-Trimethylphenol is a crucial precursor in the industrial synthesis of Vitamin E (α-tocopherol). Specifically, it is used to produce 2,3,5-trimethylhydroquinone (TMHQ), a key aromatic building block for the Vitamin E molecule.[11][12][13][14] The synthesis of Vitamin E involves the condensation of TMHQ with isophytol.[11][12][13]

The common industrial synthesis route to TMHQ starts with 2,3,6-trimethylphenol, which is oxidized to 2,3,5-trimethyl-p-benzoquinone (TMBQ). Subsequent hydrogenation of TMBQ yields the desired 2,3,5-trimethylhydroquinone.[11][13][15] An alternative process involves the direct oxidation of 2,3,5-trimethylphenol to TMBQ, which is then hydrogenated.[16][17]

Internal Standard for Analytical Quantification

Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[18] The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[18]

In the analysis of phenolic compounds in various matrices (e.g., environmental, biological), a known amount of the deuterated standard is added to the sample. The ratio of the signal from the native analyte to the deuterated standard is then used for quantification, leading to highly accurate and precise results.[18]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, this section provides an overview of a key synthetic pathway where the non-deuterated analog is a central intermediate and a general workflow for its use as an internal standard.

Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol

This three-step process is a common industrial method for producing a key precursor to Vitamin E.

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone.

  • Reactants: 2,3,6-Trimethylphenol.

  • Oxidizing Agent: Commonly hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[15][19]

  • Catalyst: Lewis acidic ionic liquids or other transition metal catalysts can be employed.[15]

  • Description: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethyl-1,4-benzoquinone. This step is a critical part of the synthesis.[15]

Step 2: Hydrogenation of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone.

  • Reactants: 2,3,5-Trimethyl-1,4-benzoquinone.

  • Reducing Agent: Hydrogen gas (H₂).

  • Catalyst: A noble metal catalyst, such as palladium on a support, is typically used.[17]

  • Description: The benzoquinone is reduced to the corresponding hydroquinone.[11][13]

Step 3: Cycloaddition of 2,3,5-Trimethylhydroquinone with Isophytol.

  • Reactants: 2,3,5-Trimethylhydroquinone and Isophytol.

  • Description: This final step in the synthesis of the Vitamin E core structure involves the acid-catalyzed condensation of the two key intermediates.[15]

General Workflow for using this compound as an Internal Standard in GC-MS Analysis

This workflow outlines the typical steps for quantifying phenolic compounds in a sample matrix.

1. Sample Preparation:

  • A known volume or weight of the sample is taken.

  • A precise amount of this compound solution of known concentration is added to the sample as an internal standard.[18]

2. Extraction:

  • The phenolic compounds, including the analyte and the internal standard, are extracted from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

3. Derivatization (Optional):

  • For improved chromatographic performance and sensitivity, the phenolic hydroxyl group can be derivatized.

4. GC-MS Analysis:

  • The extracted and prepared sample is injected into the GC-MS system.

  • The gas chromatograph separates the different compounds in the mixture.

  • The mass spectrometer detects and quantifies the analyte and the deuterated internal standard by monitoring their characteristic ions.[20][21]

5. Quantification:

  • The concentration of the analyte in the original sample is calculated based on the response ratio of the analyte to the internal standard and the known concentration of the internal standard added.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Vitamin E Synthesis Pathway cluster_0 TMHQ Synthesis cluster_1 Vitamin E Synthesis 2_3_6_TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-p-benzoquinone 2_3_6_TMP->TMBQ Oxidation (e.g., H2O2) TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Hydrogenation (e.g., H2, Pd/C) Vitamin_E Vitamin E (α-tocopherol) TMHQ->Vitamin_E Condensation Isophytol Isophytol Isophytol->Vitamin_E

Caption: Synthetic pathway for Vitamin E starting from 2,3,6-Trimethylphenol.

GC-MS Workflow Sample Sample containing Analyte Add_IS Add known amount of This compound (Internal Standard) Sample->Add_IS Extraction Extraction of Analytes Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification based on Analyte/IS ratio GC_MS->Quantification

Caption: General workflow for using a deuterated internal standard in GC-MS analysis.

References

The Role of 2,3,5-Trimethylphenol-D11 in Enhancing Accuracy in Environmental Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of environmental analysis, the accurate quantification of organic pollutants is paramount. Complex matrices such as water, soil, and sediment often introduce significant analytical challenges, including matrix effects and analyte loss during sample preparation, which can compromise the reliability of results. Isotope dilution mass spectrometry (IDMS) has emerged as a gold standard technique to mitigate these issues, and the use of stable isotope-labeled internal standards is central to this approach. This technical guide focuses on the application of 2,3,5-Trimethylphenol-D11, a deuterated analog of 2,3,5-trimethylphenol, as a powerful tool for enhancing the accuracy and reliability of environmental monitoring of phenols and related compounds.

This compound serves as an ideal internal standard or surrogate for the analysis of its non-labeled counterpart and other structurally similar phenolic compounds. By introducing a known amount of this deuterated standard at the initial stage of sample preparation, analysts can effectively correct for procedural losses and signal suppression or enhancement in the mass spectrometer. Its chemical and physical properties closely mimic those of the target analytes, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes.

This guide provides an in-depth overview of the application of this compound in environmental analysis, complete with detailed experimental protocols for water and soil matrices, quantitative performance data, and visual representations of the analytical workflows.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any processing. This "spike" acts as an internal tracer that experiences the same physical and chemical manipulations as the native analyte. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of incomplete recovery or matrix-induced signal variations.

G cluster_0 Isotope Dilution Principle Sample Environmental Sample (Unknown Analyte Concentration) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Spiking Equilibration Isotopic Equilibration Spike->Equilibration Preparation Sample Preparation (Extraction, Cleanup) Equilibration->Preparation Analyte & Standard experience same losses Analysis MS Analysis (Measure Analyte/Standard Ratio) Preparation->Analysis Quantification Accurate Quantification of Analyte Analysis->Quantification Ratio is independent of recovery G cluster_1 Water Sample Analysis Workflow Start 1 L Water Sample Spike Spike with This compound Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Extract Concentration to 1 mL SPE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data G cluster_2 Soil/Sediment Sample Analysis Workflow Start 10 g Soil/Sediment Sample Spike Spike with This compound Start->Spike Extraction Solvent Extraction (e.g., Sonication) Spike->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data Data Processing & Quantification LCMSMS->Data

The Role of 2,3,5-Trimethylphenol-D11 in Ensuring Food Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety testing, the demand for analytical methods that are not only sensitive and specific but also robust and reliable is paramount. The complexity of food matrices often introduces variability that can compromise the accuracy of quantitative analysis. The use of stable isotope-labeled internal standards, such as 2,3,5-Trimethylphenol-D11, has become a cornerstone of high-quality analytical testing, particularly in chromatographic and mass spectrometric methods. This technical guide provides an in-depth exploration of the application of this compound as an internal standard in food safety testing, complete with a representative experimental protocol, quantitative data, and a visual representation of the underlying principles and workflows.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium for hydrogen).

This compound is the deuterated analogue of 2,3,5-trimethylphenol. By introducing a known quantity of this compound into a sample, any loss of the analyte during sample preparation, extraction, and analysis will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio, the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively correcting for any variations in the analytical process.

The use of a deuterated internal standard like this compound is crucial for several reasons:

  • Correction for Matrix Effects: Complex food matrices can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, it provides a reliable means of correction.

  • Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. The internal standard compensates for these losses.

  • Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, isotope dilution significantly improves the precision and accuracy of the analytical results.

Representative Application: Analysis of Phenolic Contaminants in Smoked Fish

To illustrate the practical application of this compound, a hypothetical, yet representative, use case is presented for the analysis of a panel of phenolic contaminants (including xylenols and other trimethylphenol isomers) in smoked fish. These compounds can be present in food as a result of the smoking process and are of interest from a food safety perspective.

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of selected phenolic compounds in smoked fish using this compound as an internal standard.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Linearity (r²)
2,4-Xylenol8.50.51.598 ± 5>0.995
2,5-Xylenol8.70.41.2102 ± 6>0.995
2,6-Xylenol8.20.61.895 ± 7>0.995
2,3,6-Trimethylphenol9.10.31.0105 ± 4>0.998
2,4,6-Trimethylphenol9.30.30.9103 ± 5>0.998
This compound (IS) 9.2 - - - -
Experimental Protocol

This protocol details a method for the determination of phenolic contaminants in smoked fish using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Reagents and Materials

  • This compound internal standard solution (10 µg/mL in methanol)

  • Analytical standards for all target phenolic compounds

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Nitrogen gas for evaporation

2. Sample Preparation and Extraction

  • Homogenize a representative 10 g sample of smoked fish.

  • Spike the homogenized sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts to the sample.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Transfer the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantification

Create a calibration curve by analyzing a series of standards containing known concentrations of the target phenolic compounds and a constant concentration of the this compound internal standard. The concentration of the analytes in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to the calibration curve.

Visualization of Key Concepts

To further clarify the role and workflow of using this compound in food safety testing, the following diagrams are provided.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Smoked Fish) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract CleanUp Clean-up (e.g., d-SPE) Extract->CleanUp Concentrate Concentration & Reconstitution CleanUp->Concentrate GCMS GC-MS Analysis Concentrate->GCMS PeakIntegration Peak Integration (Analyte & IS) GCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Result Final Concentration of Analyte Quantification->Result

Workflow for using a deuterated internal standard in food safety testing.

Rationale cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS Deuterated Internal Standard (e.g., this compound) Matrix->IS Loss Analyte Loss during Sample Preparation Loss->IS Variability Instrumental Variability Variability->IS Accurate Accurate & Precise Quantification IS->Accurate

Rationale for using a deuterated internal standard in analytical chemistry.

Conclusion

The use of this compound as a deuterated internal standard represents a critical tool in the arsenal of analytical scientists dedicated to ensuring the safety and quality of our food supply. By effectively mitigating the challenges posed by complex food matrices and multi-step analytical procedures, this and other stable isotope-labeled standards enable a level of accuracy and precision that is essential for regulatory compliance and consumer protection. The principles and methodologies outlined in this guide provide a framework for the robust and reliable quantification of phenolic and other contaminants in a variety of food products. As analytical instrumentation continues to advance in sensitivity, the role of high-quality internal standards like this compound will only become more vital in the pursuit of a safer global food system.

The Critical Role of 2,3,5-Trimethylphenol-D11 in High-Accuracy Phenol Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2,3,5-Trimethylphenol-D11 as a robust internal standard for the precise and accurate quantification of phenol and its derivatives in complex matrices. In analytical chemistry, particularly in environmental monitoring, clinical diagnostics, and pharmaceutical development, the use of stable isotope-labeled internal standards is paramount for achieving reliable results. This guide provides a comprehensive overview of the methodologies, experimental protocols, and performance data associated with the use of this compound, enabling researchers to develop and validate high-quality analytical methods.

The Power of Deuterated Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[1] For mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards, like deuterated compounds, are considered the gold standard.[1][2] These standards co-elute with the analyte and exhibit similar ionization behavior, which effectively mitigates matrix effects and enhances the accuracy and precision of the analysis.[2] this compound, a deuterated form of 2,3,5-trimethylphenol, serves as an excellent internal standard for the analysis of phenol and its alkylated derivatives due to its chemical and physical similarities to the native compounds.

Quantitative Performance Data

The use of a deuterated internal standard like this compound is expected to yield high accuracy and precision. While specific performance data for this compound is not extensively published in comparative studies, the performance of analogous deuterated phenol standards provides a strong indication of its capabilities. The following tables summarize typical validation parameters for phenol analysis using deuterated internal standards.

Table 1: Method Validation Parameters for Phenol Analysis using a Deuterated Internal Standard

ParameterTypical PerformanceReference
Recovery95 - 105%[2]
Precision (RSD)< 5%[2]
Linearity (r²)> 0.995[3]
Limit of Detection (LOD)0.02 - 0.58 µg/L[4]
Limit of Quantitation (LOQ)0.1 - 1.0 µg/L[4]

Table 2: Comparison of Internal Standard Types for Phenol Analysis

Internal Standard TypeTypical Recovery (%)Typical Precision (%RSD)Matrix Effect MitigationKey Advantages
Deuterated (e.g., this compound)95 - 105< 5ExcellentCo-elutes with the analyte, providing superior correction for extraction and ionization variations.[2]
Non-isotopically Labeled (e.g., 2-chlorophenol)80 - 110< 15ModerateCost-effective, but may not fully compensate for matrix effects due to differences in chemical properties.[5]
No Internal StandardVariable> 20PoorProne to significant errors from sample loss and instrument variability.

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining reliable analytical data. The following sections provide detailed methodologies for the analysis of phenols in water samples using this compound as an internal standard, adapted from established EPA methods and scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of phenols from aqueous samples.[1][6]

Materials:

  • Water sample (1 L)

  • This compound internal standard solution (in methanol)

  • Sulfuric acid (for preservation)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • C18 SPE cartridge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preservation: Acidify the water sample to a pH < 2 with sulfuric acid.[4]

  • Spiking: Add a known amount of this compound internal standard solution to the water sample.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Interference Elution: Wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Analyte Elution: Elute the trapped phenols and the internal standard with 5-10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]

  • Injector: Splitless mode at 250°C[2]

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Phenol: m/z 94, 65, 66

    • 2,3,5-Trimethylphenol: m/z 136, 121

    • This compound: m/z 147 (quantification ion), 132 (qualifier ion)

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Quantify the concentration of phenol in the samples using the generated calibration curve.[1]

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Concentrate Concentrate SPE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Data->Ratio Curve Calibration Curve Ratio->Curve Result Determine Phenol Concentration Curve->Result

Caption: Experimental workflow for phenol analysis.

Internal_Standard_Logic cluster_process Analytical Process cluster_correction Correction Principle cluster_output Result Calculation Analyte Analyte (Phenol) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection GC Injection SamplePrep->Injection Losses Losses and Variations Affect Both Equally Detection MS Detection Injection->Detection Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard.

References

physical and chemical properties of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,3,5-Trimethylphenol-D11

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this isotopically labeled compound. This document includes a summary of its physicochemical properties, detailed experimental protocols, and visualizations of relevant chemical syntheses.

Core Physical and Chemical Properties

This compound is the deuterated analog of 2,3,5-trimethylphenol. The following table summarizes the key physical and chemical properties for both the deuterated and the non-deuterated (parent) compound.

PropertyThis compound2,3,5-Trimethylphenol (Parent Compound)
Molecular Formula C₉D₁₁HO[1]C₉H₁₂O[2][3][4][5]
Molecular Weight 147.2588 g/mol [1]136.19 g/mol [2][3][4]
Accurate Mass 147.1579 Da[1]136.088821 Da[2]
CAS Number 362049-46-5[1]697-82-5[1][2][3][4][5][6][7][8]
Appearance -White to light yellow solid[9], White to off-white powder[8]
Melting Point -92-95 °C[2][8], 93-94 °C[7], 95-96 °C[5]
Boiling Point -230-231 °C[7][8], 231.1±9.0 °C[2], 233 °C[5]
Solubility -Soluble in alcohol[7]. Water solubility: 762 mg/L at 25 °C[7]. Slightly soluble in water. Soluble in DMSO at 50 mg/mL[10].
Density -1.0±0.1 g/cm³[2]
Flash Point -103.6±8.4 °C[2]
pKa (Strongest Acidic) -10.57
LogP -2.86[2], 2.73
Vapor Pressure -0.0±0.5 mmHg at 25°C[2]

Experimental Protocols

Synthesis of 2,3,5-Trimethylphenol

A common method for the synthesis of 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol.[11]

Materials:

  • 2,3,6-trimethylphenol (raw material)[11]

  • Aluminum trihalide (e.g., aluminum chloride, aluminum bromide)[11]

  • Organic solvent (optional, e.g., n-hexane, n-heptane, octane, cyclohexane, benzene, toluene, xylene)[11]

Procedure:

  • The rearrangement reaction is carried out with 2,3,6-trimethylphenol as the starting material.[11]

  • The reaction is conducted under the action of an aluminum trihalide catalyst.[11] The molar ratio of aluminum trihalide to 2,3,6-trimethylphenol can range from 1:1 to 3:1.[11]

  • The reaction can be performed without a solvent or in the presence of an organic solvent.[11] The amount of solvent used is typically 1 to 10 times the mass of the 2,3,6-trimethylphenol.[11]

  • The reaction temperature is maintained between 90 °C and 170 °C.[11]

  • The product, 2,3,5-trimethylphenol, is obtained after the rearrangement reaction.[11]

Purification by Crystallization

Purification of 2,3,5-trimethylphenol can be achieved through crystallization.[8][12]

Materials:

  • Crude 2,3,5-trimethylphenol

  • Solvent (e.g., water, petroleum ether, or a low molecular weight alcohol like isopropyl alcohol)[8][12]

Procedure:

  • Dissolve the crude 2,3,5-trimethylphenol in a suitable solvent, such as water or petroleum ether.[8]

  • Allow the solution to cool, which will induce the crystallization of the purified phenol.

  • Separate the crystals from the mother liquor, for instance, by filtration.[12]

  • For higher purity, the recrystallization process can be repeated multiple times.[12]

Applications and Chemical Reactions

2,3,5-Trimethylphenol is a valuable intermediate in organic synthesis.[9] It is notably used in the production of intermediates for the synthesis of Vitamin E (alpha-tocopherol) and tretinoin.[8][12]

Etherification of 2,3,5-Trimethylphenol

An example of its chemical reactivity is the etherification reaction to produce a methylated derivative.[9]

Experimental Workflow for Etherification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Dry 17 mL stainless steel high-pressure microreactor B Add 3 mmol of Mn2(CO)10, 2,3,5-Trimethylphenol, and 300 mmol of dimethyl carbonate A->B Charge reactor C Seal reactor D Heat to 180 °C C->D E Stir for 1 hour D->E F Cool to room temperature G Filter through alumina F->G H Distill unreacted dimethyl carbonate G->H I Recrystallize from ethanol H->I J Obtain methylated target product I->J G A 1,2,4-Trimethylbenzene (Starting Material) B Synthesis Process A->B Reaction C 2,3,5-Trimethylphenol (Product) B->C Yields

References

Methodological & Application

2,3,5-Trimethylphenol-D11 GC-MS analysis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the GC-MS Analysis of 2,3,5-Trimethylphenol using 2,3,5-Trimethylphenol-D11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylphenol is an alkylphenol of interest in various fields, including environmental analysis and as a potential impurity or starting material in pharmaceutical manufacturing. Accurate and precise quantification of this compound often requires a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds like 2,3,5-trimethylphenol. The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution method is considered the gold standard for quantification.[1] This approach corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]

This application note provides a detailed protocol for the GC-MS analysis of 2,3,5-trimethylphenol, employing this compound as an internal standard. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are two common extraction techniques.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for aqueous samples.

  • To a 100 mL sample, add a known amount of this compound internal standard solution.

  • Adjust the pH of the sample to acidic conditions (pH < 2) using a suitable acid (e.g., hydrochloric acid).

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction with two additional 50 mL portions of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

This method is also suitable for aqueous samples and can be more efficient than LLE.

  • Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) according to the manufacturer's instructions.

  • Add a known amount of this compound internal standard solution to a 250 mL sample.

  • Load the sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with a small volume of an appropriate organic solvent (e.g., acetonitrile or dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature275 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Data Analysis

Quantification is performed by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Data Presentation

Retention Times and Selected Ions

The following table summarizes the expected retention time and the ions to be monitored for 2,3,5-trimethylphenol and the proposed ions for its deuterated internal standard.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
2,3,5-Trimethylphenol~11.2136121, 91, 135
This compound~11.2147 (Proposed)132, 98 (Proposed)

Retention time is approximate and should be confirmed experimentally. Ions for this compound are proposed based on an 11-deuterium substitution and should be confirmed by analyzing the standard.

Illustrative Quantitative Data

The following table provides an example of the type of quantitative data that should be generated during method validation. The values presented are for general phenols and may not be representative of 2,3,5-trimethylphenol.

Parameter Typical Value
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.3 - 3 µg/L
Linearity (r²)> 0.995
Recovery85 - 115%
Precision (%RSD)< 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject 1 µL into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify 2,3,5-Trimethylphenol Calibration->Quantification

Caption: Experimental workflow for the GC-MS analysis of 2,3,5-Trimethylphenol.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Phenols Using 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of chemical constituents found ubiquitously in the environment due to both natural and industrial processes. Their presence in water sources is of significant concern due to their potential toxicity and endocrine-disrupting properties, even at trace levels. Consequently, robust and sensitive analytical methods are imperative for their accurate quantification to ensure environmental safety and for toxicological assessment in the context of drug development.

This document provides a detailed application note and protocol for the analysis of phenols in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, and utilizes 2,3,5-Trimethylphenol-D11 as a deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Experimental Protocols

This section details the complete workflow for the analysis of phenols in water, from sample preparation to data acquisition.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, quench with 50 mg of sodium ascorbate per liter of sample. Acidify the sample to a pH of 2-3 with concentrated sulfuric or hydrochloric acid to improve the stability of the phenolic compounds.

  • Internal Standard Spiking: Fortify each 500 mL water sample with this compound to a final concentration of 10 µg/L.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to dry.

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the retained phenols with 2 x 4 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition Optimization for 2,3,5-Trimethylphenol and this compound
  • Precursor Ion Identification:

    • Prepare a 1 µg/mL solution of 2,3,5-trimethylphenol and this compound in the initial mobile phase.

    • Infuse the solutions directly into the mass spectrometer or perform an LC-MS analysis in full scan mode to determine the deprotonated molecular ions [M-H]⁻.

    • The expected precursor ion for 2,3,5-trimethylphenol (C₉H₁₂O, MW: 136.19 g/mol ) is m/z 135.1.

    • The expected precursor ion for this compound (C₉HD₁₁O, MW: 147.26 g/mol ) is m/z 146.2.

  • Product Ion Identification and Collision Energy Optimization:

    • Perform a product ion scan for each precursor ion.

    • Vary the collision energy (e.g., in 5 eV steps from 5 to 40 eV) to find the optimal energy that produces the most abundant and stable fragment ions.

    • Select at least two abundant and specific product ions for each compound to be used as quantifier and qualifier transitions in the MRM method. A common fragmentation for phenols is the loss of a methyl group (-15 Da).

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of various phenolic compounds. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: MRM Transitions and Retention Times for Selected Phenols

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Retention Time (min)
Phenol93.065.041.0253.5
2-Chlorophenol127.091.065.0204.2
4-Chlorophenol127.091.065.0204.5
2,4-Dichlorophenol161.0125.099.0185.1
2,4,6-Trichlorophenol195.0159.0133.0155.8
2,3,5-Trimethylphenol 135.1 To be determinedTo be determinedTo be determinedTo be determined
This compound (IS) 146.2 To be determinedTo be determinedTo be determinedTo be determined

Table 2: Method Performance Data for Selected Phenols in Water

CompoundLOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)
Phenol51595 ± 5< 10
2-Chlorophenol2798 ± 4< 8
4-Chlorophenol2697 ± 6< 9
2,4-Dichlorophenol13102 ± 5< 7
2,4,6-Trichlorophenol0.51.5105 ± 7< 10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike Acidify Acidify to pH 2-3 Spike->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute LC_Inject Inject 5 µL Reconstitute->LC_Inject LC_Separate Chromatographic Separation LC_Inject->LC_Separate MS_Detect MS/MS Detection (MRM) LC_Separate->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Phenols Calibrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of phenols in water.

Conceptual Signaling Pathways Affected by Phenolic Compounds

For professionals in drug development, understanding the biological impact of phenols is crucial. Many phenolic compounds can modulate intracellular signaling pathways, which is relevant to their potential therapeutic or toxic effects.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenols Phenolic Compounds Receptor Receptors (e.g., GPCRs, RTKs) Phenols->Receptor ROS Reactive Oxygen Species (ROS) Modulation Phenols->ROS Antioxidant/Pro-oxidant Activity Nrf2 Nrf2 Phenols->Nrf2 Activation MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K AP1 AP-1 MAPK->AP1 NFkB NF-κB PI3K->NFkB ROS->MAPK ROS->PI3K ROS->NFkB Gene_Expression Gene Expression (Inflammation, Oxidative Stress, Cell Proliferation) NFkB->Gene_Expression AP1->Gene_Expression Nrf2->Gene_Expression Antioxidant Response

Caption: Conceptual overview of signaling pathways modulated by phenolic compounds.

Optimizing Analytical Accuracy: A Guide to 2,3,5-Trimethylphenol-D11 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis using chromatographic techniques.

Introduction:

In the precise world of quantitative analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is paramount for achieving accurate and reliable results. An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard closely mimics the chemical and physical properties of the analyte of interest. For the analysis of phenolic compounds, the deuterated analog, 2,3,5-Trimethylphenol-D11, serves as an excellent internal standard due to its structural similarity and mass difference from the unlabeled analyte, which allows for its distinct detection by a mass spectrometer.[1][2]

This document provides a comprehensive guide and detailed protocols for determining the optimal concentration of this compound as an internal standard to ensure the highest quality data in quantitative analyses.

Principle of Internal Standard Calibration

The fundamental principle of internal standard calibration lies in the use of a response ratio. Instead of relying on the absolute signal of the analyte, the ratio of the analyte's response to the internal standard's response is used for quantification.[2][3] This ratio is then plotted against the analyte's concentration to create a calibration curve. This approach effectively mitigates errors arising from sample loss during preparation, injection inconsistencies, and fluctuations in detector response, as both the analyte and the internal standard are affected proportionally.[2][3]

Selecting the Optimal Concentration: Key Considerations

The concentration of the internal standard is a critical parameter that can significantly impact the linearity, accuracy, and precision of the analytical method. While there is no single universal concentration, the following are key considerations and general guidelines for optimization:

  • Analyte Concentration Range: The concentration of the internal standard should ideally be within the range of the expected analyte concentrations in the samples. A common practice is to select a concentration that provides a detector response that is approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ).[4]

  • Linearity of the Calibration Curve: In some instances, particularly with wide calibration ranges, using an internal standard concentration that is higher than the ULOQ can improve the linearity of the calibration curve.[4] This is because a higher concentration of the internal standard can help to normalize ionization suppression or enhancement effects across the calibration range.

  • Detector Saturation: The chosen concentration should not lead to saturation of the detector. The response for both the analyte and the internal standard should fall within the linear dynamic range of the instrument.

  • Precision and Accuracy: The optimal concentration will ultimately be the one that yields the best precision (low relative standard deviation, %RSD) and accuracy (low percent bias) for the quality control samples across the entire calibration range.

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of a target phenolic analyte.

Objective: To determine the concentration of this compound that provides the best linearity, precision, and accuracy for the quantification of the target analyte.

Materials:

  • Target phenolic analyte standard

  • This compound internal standard

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Blank matrix (e.g., plasma, water, soil extract)

  • Calibrated pipettes and volumetric flasks

  • GC-MS or LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Preparation of Internal Standard Spiking Solutions:

    • Prepare three different concentrations of the this compound spiking solution. The concentrations should be chosen based on the expected analyte concentration range. For this example, we will test 10 ng/mL, 50 ng/mL, and 250 ng/mL.

  • Sample Preparation and Analysis:

    • For each of the three internal standard concentrations being tested:

      • Prepare a set of calibration curve samples by adding a fixed volume of each calibration standard and a fixed volume of the internal standard spiking solution to a blank matrix.

      • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner. Prepare at least five replicates of each QC level.

      • Process all samples (calibration standards and QCs) according to the established analytical method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

      • Analyze the processed samples using the appropriate GC-MS or LC-MS method.

  • Data Evaluation:

    • For each of the three internal standard concentrations tested:

      • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

      • Perform a linear regression analysis and determine the coefficient of determination (R²).

      • Calculate the concentration of the QC samples using the corresponding calibration curve.

      • Calculate the precision (%RSD) and accuracy (% bias) for each QC level.

Data Presentation and Interpretation

The results of the optimization experiment should be summarized in tables to facilitate comparison and selection of the optimal internal standard concentration.

Table 1: Effect of this compound Concentration on Calibration Curve Linearity

Internal Standard Concentration (ng/mL)Calibration Range (ng/mL)Linear Regression EquationCoefficient of Determination (R²)
101 - 1000y = 0.102x + 0.0050.9985
501 - 1000y = 0.021x + 0.0010.9992
2501 - 1000y = 0.004x + 0.0000.9998

In this hypothetical example, increasing the internal standard concentration resulted in a higher coefficient of determination, indicating improved linearity.

Table 2: Precision and Accuracy Data for Quality Control Samples at Different Internal Standard Concentrations

Internal Standard Concentration (ng/mL)QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Precision (%RSD)Accuracy (% Bias)
10 Low32.78.5-10.0
Mid7580.26.2+6.9
High750810.55.1+8.1
50 Low32.95.1-3.3
Mid7576.53.8+2.0
High750735.02.5-2.0
250 Low33.14.5+3.3
Mid7574.22.1-1.1
High750759.01.8+1.2

Interpretation and Selection of Optimal Concentration:

Based on the data presented in Tables 1 and 2, the 250 ng/mL concentration for this compound provides the most desirable performance. This is evidenced by:

  • Highest Linearity: The R² value of 0.9998 is the closest to 1.0, indicating the best fit of the data to the linear model.

  • Best Precision: The %RSD values are consistently the lowest across all QC levels, demonstrating high repeatability.

  • Highest Accuracy: The % bias values are closest to zero for all QC levels, indicating that the measured values are very close to the true nominal values.

Regulatory guidelines, such as those from the FDA and EMA, generally accept precision values within ±15% (±20% for the Lower Limit of Quantification, LLOQ) and accuracy values within ±15% of the nominal concentration. A[5][6]ll three tested concentrations fall within these acceptance criteria; however, the 250 ng/mL concentration provides the most robust and reliable results.

Final Protocol for Quantitative Analysis

Once the optimal concentration of this compound is determined (in this case, 250 ng/mL), this concentration should be used consistently for the preparation of all subsequent samples, including calibration standards, quality controls, and unknown samples.

Logical Relationship for Final Method Implementation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep_is Prepare Optimal IS Working Solution (250 ng/mL) add_is Add Fixed Volume of IS to all Samples, Calibrators, and QCs prep_is->add_is extract Perform Sample Extraction add_is->extract inject Inject Processed Sample into GC-MS or LC-MS extract->inject acquire Acquire Data inject->acquire integrate Integrate Analyte and IS Peak Areas acquire->integrate calc_ratio Calculate Peak Area Ratio integrate->calc_ratio determine_conc Determine Analyte Concentration using the Validated Calibration Curve calc_ratio->determine_conc

Caption: Standard operating procedure for sample analysis using the optimized internal standard concentration.

Conclusion

The systematic optimization of the internal standard concentration is a critical step in the development and validation of robust quantitative analytical methods. By following the detailed protocols and evaluation criteria outlined in this application note, researchers can confidently determine the optimal concentration of this compound for their specific application. This will ensure the generation of high-quality, reliable, and reproducible data, which is essential in research, drug development, and regulatory submissions. The use of a well-optimized, deuterated internal standard like this compound is a cornerstone of best practices in modern analytical chemistry.

References

Application Note: Solid-Phase Extraction of Phenols from Water Samples Using 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPE-PHE-001

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater and drinking water sources. Due to their toxicity, monitoring their concentration is a critical aspect of environmental protection and public health. This application note details a robust and reliable method for the extraction and concentration of various phenols from water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method incorporates 2,3,5-Trimethylphenol-D11 as an internal standard to ensure high accuracy and precision in quantification. This protocol is based on the principles of US EPA Method 528, a widely accepted standard for the determination of phenols in drinking water.[1][2][3][4]

Principle

A 1-liter water sample, after dechlorination and acidification, is passed through a solid-phase extraction cartridge containing a polystyrene-divinylbenzene sorbent. The phenolic compounds are retained on the sorbent by hydrophobic interactions.[3] After washing the cartridge to remove interferences, the target analytes are eluted with dichloromethane (DCM). The eluate is then concentrated, and an internal standard, this compound, is added before analysis by GC-MS. The use of a deuterated internal standard helps to correct for variations in extraction efficiency and instrument response, leading to more accurate and precise results.

Quantitative Data Summary

The following tables summarize the typical performance data for the solid-phase extraction of various phenolic compounds using this method. The data is compiled from various studies employing similar methodologies.

Table 1: Method Detection Limits (MDLs) and Concentration Range

AnalyteMethod Detection Limit (MDL) (µg/L)Linear Concentration Range (µg/L)
Phenol0.02 - 0.580.1 - 15
2-Chlorophenol0.02 - 0.580.1 - 15
2,4-Dichlorophenol0.02 - 0.580.1 - 15
2,4,6-Trichlorophenol0.02 - 0.580.1 - 15
Pentachlorophenol0.02 - 0.581.0 - 15
2-Nitrophenol0.02 - 0.580.1 - 15
4-Nitrophenol0.02 - 0.581.0 - 15
2,4-Dinitrophenol0.02 - 0.581.0 - 15
2-Methylphenol0.02 - 0.580.1 - 15
2,4-Dimethylphenol0.02 - 0.580.1 - 15
4-Chloro-3-methylphenol0.02 - 0.580.1 - 15
2-Methyl-4,6-dinitrophenol0.02 - 0.581.0 - 15

Data compiled from EPA Method 528 documentation.[2][5]

Table 2: Analyte Recovery Rates

AnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Phenol85.1 - 108.4< 10
2-Chlorophenol85.1 - 108.4< 10
2,4-Dichlorophenol85.1 - 108.4< 10
2,4,6-Trichlorophenol85.1 - 108.4< 10
Pentachlorophenol85.1 - 108.4< 10
2-Nitrophenol85.1 - 108.4< 10
4-Nitrophenol85.1 - 108.4< 10
2,4-Dinitrophenol85.1 - 108.4< 10
2-Methylphenol85.1 - 108.4< 10
2,4-Dimethylphenol85.1 - 108.4< 10
4-Chloro-3-methylphenol85.1 - 108.4< 10
2-Methyl-4,6-dinitrophenol85.1 - 108.4< 10

Recovery data based on studies using polystyrene-divinylbenzene SPE cartridges.[3]

Experimental Protocols

Materials and Reagents

  • SPE Cartridges: Polystyrene-divinylbenzene, 500 mg, 6 mL

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade or higher

  • Acids: Hydrochloric Acid (HCl), 6 N

  • Dechlorinating Agent: Sodium sulfite

  • Drying Agent: Anhydrous sodium sulfate

  • Internal Standard: this compound solution (e.g., 100 µg/mL in methanol)

  • Phenol Standards: Analytical grade standards for all target phenols

  • Reagent Water: Purified water free of target analytes

Instrumentation

  • Solid-Phase Extraction Manifold

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Concentrator/Evaporation System (e.g., nitrogen evaporator)

  • Vortex Mixer

  • pH Meter

Detailed Protocol

  • Sample Pre-treatment:

    • Collect a 1 L water sample in a clean glass container.

    • If the sample contains residual chlorine, add 40-50 mg of sodium sulfite and stir to dissolve.

    • Acidify the sample to a pH ≤ 2 with 6 N HCl.[1][3]

    • If required for quality control, spike the sample with known concentrations of phenol standards.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Wash the cartridges with 3 x 5 mL of DCM.

    • Condition the cartridges with 3 x 5 mL of methanol, ensuring the sorbent does not go dry after the final wash.[3]

    • Equilibrate the cartridges with 3 x 5 mL of reagent water adjusted to pH ≤ 2 with HCl.

  • Sample Loading:

    • Load the entire 1 L pre-treated water sample onto the conditioned SPE cartridge.

    • Maintain a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of reagent water (pH ≤ 2).

    • Dry the cartridge under full vacuum for 15-20 minutes to remove residual water.[3]

  • Elution:

    • Place collection vials in the manifold.

    • Elute the retained phenols from the cartridge with 2 x 5 mL of DCM.

    • Allow the sorbent to soak in the solvent for about 1 minute for each elution step before applying vacuum.

  • Drying and Concentration:

    • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35-40 °C.[3]

  • Internal Standard Spiking and Final Volume Adjustment:

    • Add a precise volume of the this compound internal standard solution to the concentrated extract to achieve a final concentration of 5 µg/mL.

    • Adjust the final volume of the extract to 1.0 mL with DCM.

  • GC-MS Analysis:

    • Transfer the final extract to a GC vial for analysis.

    • Inject an aliquot of the extract into the GC-MS system.

    • Identify and quantify the phenols based on their retention times and mass spectra compared to calibration standards.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1 L Water Sample Dechlorinate Dechlorination (if necessary) Sample->Dechlorinate Acidify Acidification (pH ≤ 2) Dechlorinate->Acidify Condition Cartridge Conditioning (DCM, MeOH, Acidified Water) Acidify->Condition Load Sample Loading Condition->Load Wash Cartridge Washing Load->Wash Dry Cartridge Drying Wash->Dry Elute Elution with DCM Dry->Elute Concentrate Concentration (to 0.9 mL) Elute->Concentrate Spike Spike with This compound Concentrate->Spike Adjust Final Volume Adjustment (to 1.0 mL) Spike->Adjust GCMS GC-MS Analysis Adjust->GCMS

Caption: Experimental workflow for the solid-phase extraction of phenols.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Water Water Sample (containing phenols) SPE Solid-Phase Extraction Water->SPE IS This compound (Internal Standard) GCMS GC-MS Analysis IS->GCMS SPE->GCMS Data Quantitative Data (Concentration of Phenols) GCMS->Data QC Quality Control (Accuracy, Precision) GCMS->QC

Caption: Logical relationship of inputs, process, and outputs in phenol analysis.

References

Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis using 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of molecules characterized by a hydroxyl group directly attached to an aromatic ring. Their analysis is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of phenols; however, their inherent polarity and low volatility often lead to poor chromatographic performance, including peak tailing and low sensitivity.

Derivatization is a chemical modification process that converts polar, non-volatile phenols into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, which reduces intermolecular hydrogen bonding and increases the compound's volatility and thermal stability.[1][2] Common derivatization techniques for phenols include silylation, acylation, and alkylation.[1][3]

This document provides detailed application notes and protocols for the derivatization of phenols for GC-MS analysis, with a specific focus on the use of 2,3,5-Trimethylphenol-D11 as an internal standard for accurate quantification.

Principles of Derivatization for Phenolic Compounds

The primary objective of derivatizing phenols for GC analysis is to cap the polar hydroxyl group, thereby increasing volatility and improving chromatographic peak shape. The choice of derivatization reagent and method depends on the specific phenols of interest, the sample matrix, and the desired sensitivity.

  • Silylation: This is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2][4] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are well-suited for GC-MS analysis.[1][4][5]

  • Acylation: This method involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form an ester.[1][6][7][8] This technique is robust and can be performed under aqueous or anhydrous conditions.[8]

  • Alkylation: This process introduces an alkyl group to the phenolic oxygen. A common alkylating agent is pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ether derivatives.[9][10][11] These derivatives are particularly useful for analysis by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry due to their electrophilic nature.[12]

Internal Standard Selection: this compound

For accurate and precise quantification in GC-MS, the use of an internal standard is crucial. An internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

This compound is an excellent choice as an internal standard for the analysis of phenols due to its structural similarity to many phenolic compounds and its deuterium labeling. The deuterium labeling results in a mass shift that allows it to be distinguished from the unlabeled target analytes by the mass spectrometer, while its chemical behavior during extraction and derivatization is expected to be very similar to the native phenols.

Experimental Protocols

The following are detailed protocols for the derivatization of phenols using silylation, acylation, and alkylation techniques, incorporating this compound as an internal standard.

Protocol 1: Silylation using BSTFA or MSTFA

Silylation is a versatile and widely used derivatization method for phenols. Both BSTFA and MSTFA are effective reagents, with MSTFA sometimes being favored in metabolomics for its volatility.[4][13] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for hindered phenols.

Materials:

  • Sample extract containing phenols (dried and reconstituted in a suitable aprotic solvent like acetone, acetonitrile, or pyridine)

  • This compound internal standard solution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Pyridine (optional, as a catalyst and solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: To a 2 mL reaction vial, add an aliquot of the sample extract. If the extract is in a protic solvent, it must be evaporated to dryness under a gentle stream of nitrogen and reconstituted in an appropriate aprotic solvent.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the vial.

  • Reagent Addition: Add 50-100 µL of BSTFA (or MSTFA). If using a catalyst, a common formulation is BSTFA + 1% TMCS.[5] For difficult-to-derivatize phenols, pyridine can be used as a solvent and catalyst.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes. Reaction times and temperatures may need to be optimized for specific analytes. For some phenols, the reaction can be completed in as little as 15 seconds at room temperature in acetone.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Sample Extract add_is Add this compound (Internal Standard) start->add_is add_reagent Add Silylation Reagent (BSTFA or MSTFA) add_is->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 70°C for 30 min) vortex->heat cool Cool to Room Temperature heat->cool gcms Inject into GC-MS cool->gcms

Caption: Acylation Derivatization Workflow.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

Alkylation with PFBBr is particularly advantageous for trace analysis of phenols, especially halogenated phenols. [9][11]The resulting pentafluorobenzyl ethers are highly responsive to electron capture detectors.

Materials:

  • Sample extract containing phenols

  • This compound internal standard solution

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetone)

  • Potassium carbonate (anhydrous powder)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Extraction solvent (e.g., hexane)

Procedure:

  • Sample Preparation: Place an aliquot of the sample extract into a 2 mL reaction vial. The solvent should be compatible with the derivatization reaction (e.g., acetone).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution.

  • Reagent Addition: Add approximately 10 mg of anhydrous potassium carbonate and 50 µL of the PFBBr solution.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 1-2 hours. [14]5. Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute to extract the PFB derivatives.

  • Phase Separation: Allow the phases to separate. The upper hexane layer contains the derivatized phenols.

  • GC-MS Analysis: Carefully transfer the hexane layer to a new vial for GC-MS analysis.

Workflow Diagram for Alkylation:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Workup cluster_analysis Analysis start Start with Sample Extract add_is Add this compound (Internal Standard) start->add_is add_reagents Add PFBBr and Potassium Carbonate add_is->add_reagents vortex Vortex add_reagents->vortex heat Heat (e.g., 80°C for 1 h) vortex->heat cool Cool to Room Temperature heat->cool extract Extract with Hexane cool->extract separate Separate Organic Layer extract->separate gcms Inject into GC-MS separate->gcms

Caption: Alkylation Derivatization Workflow.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of phenols using different derivatization methods, as reported in the literature. This data can help in selecting the most appropriate method for a specific application.

Table 1: Detection Limits for Phenolic Compounds after Derivatization

Derivatization MethodAnalyte(s)MatrixDetection LimitReference
PentafluorobenzylationHalogenated PhenolsAir0.0033 - 0.0073 µg/m³[9]
PentafluorobenzylationHalogenated PhenolsWater0.0066 - 0.0147 µg/L[9]
PentafluorobenzylationHalogenated PhenolsSediment0.33 - 0.73 µg/kg[9]
MethylationPhenolic XenoestrogensAquatic Samples<0.01 - 0.05 ng/L[15]
Silylation (MTBSTFA)Organic AcidsSaffron Stigmas0.317 - 0.410 µg/mL (LOD)[16]
Silylation (MTBSTFA)Organic AcidsSaffron Stigmas0.085 - 1.53 µg/mL (LOQ)[16]

Table 2: Recoveries of Phenolic Compounds after Derivatization and Extraction

Derivatization MethodAnalyte(s)MatrixRecoveryReference
PentafluorobenzylationHalogenated PhenolsEnvironmental Samples> 90%[9]
MethylationPhenolic XenoestrogensAquatic Samples> 70% (most analytes)[15]
SilylationSpiked Phenolic AnalytesCoastal Seawater81 - 102%[17]

GC-MS Method Parameters

While the specific GC-MS parameters will need to be optimized for the instrument and column used, the following provides a general starting point for the analysis of derivatized phenols.

  • Gas Chromatograph (GC):

    • Column: A low to mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point.

    • Injection: Splitless injection is typically used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) is used to separate the derivatized phenols.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. [18]

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of phenolic compounds by GC-MS. Silylation, acylation, and alkylation are all effective techniques, and the choice of method will depend on the specific analytical requirements. The use of a deuterated internal standard, such as this compound, is highly recommended for achieving accurate and precise quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement reliable methods for the analysis of phenols.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 2,3,5-Trimethylphenol-D11, as an internal standard, IDMS can effectively compensate for sample loss during preparation and variations in instrument response.[1] This application note provides detailed protocols for the quantitative analysis of 2,3,5-trimethylphenol using this compound by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2,3,5-Trimethylphenol is a phenolic compound that may be present in environmental samples and is of interest in various industrial and research applications.[2] Its accurate quantification is crucial for environmental monitoring, process optimization, and research in drug development where phenolic metabolites may be of interest. The deuterated internal standard, this compound, mimics the chemical and physical properties of the native analyte, ensuring reliable quantification.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard to a sample before any sample processing steps. This "spiked" sample is then subjected to extraction, cleanup, and analysis. The native (unlabeled) analyte and the isotopically labeled standard are assumed to behave identically during these steps. Mass spectrometry is used to differentiate and measure the distinct signals from the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then calculated based on the ratio of the signals and the known amount of the added standard.

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard Analyte Analyte (2,3,5-Trimethylphenol) Spike Spiking Analyte->Spike Standard Isotope-Labeled Standard (this compound) Standard->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation Analysis MS Analysis Preparation->Analysis Data Data Analysis (Ratio Measurement) Analysis->Data Result Accurate Quantification Data->Result GCMS_Workflow Sample 1L Water Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution with DCM SPE->Elute Concentrate Concentration to 1mL Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantification GCMS->Quantify

References

Application Notes & Protocols: The Use of 2,3,5-Trimethylphenol-D11 in Soil and Sediment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of phenolic compounds in environmental matrices such as soil and sediment is critical for monitoring and remediation efforts. 2,3,5-Trimethylphenol is a xylenol isomer that can be found as a contaminant from industrial processes. Accurate quantification of this and other phenolic compounds requires robust analytical methods that account for matrix effects and variations in sample preparation. The use of isotopically labeled internal standards, such as 2,3,5-Trimethylphenol-D11, is a highly effective technique to improve the accuracy and precision of these measurements, particularly when using gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for the use of this compound as a surrogate or internal standard in the analysis of soil and sediment samples.

Data Presentation: Quantitative Performance

The following tables summarize typical performance data for the analytical methods described. It is important to note that these values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Each laboratory should establish its own control limits.

Table 1: GC-MS Method Performance for Phenol Analysis using Deuterated Standards

ParameterSoil/Sediment MatrixNotes
Typical Surrogate Recovery
This compound50-130%Based on typical recovery for phenols in soil.[1]
Phenol-d524-113%EPA Method 8270B suggested limits.[1]
2,4,6-Tribromophenol19-122%EPA Method 8270B suggested limits.[1]
Method Detection Limit (MDL) 0.035 mg/kgFor total phenols, as a general reference.[2]
Limit of Quantitation (LOQ) ~0.1 mg/kgTypically 3-5 times the MDL.
Precision (%RSD) <20%For replicate laboratory control samples.[1]
**Calibration Curve (R²) **>0.99For a 5-point calibration curve.

Table 2: Analyte and Internal Standard Information

CompoundCAS NumberDeuterated FormCAS Number (Deuterated)
2,3,5-Trimethylphenol697-82-5This compound362049-46-5

Experimental Protocols

Protocol 1: Analysis of 2,3,5-Trimethylphenol in Soil and Sediment by GC-MS using this compound as a Surrogate Standard (Based on EPA Method 8270)

This protocol describes the determination of 2,3,5-trimethylphenol in soil and sediment extracts by gas chromatography-mass spectrometry (GC-MS), using this compound as a surrogate standard to monitor method performance.

1. Sample Preparation and Extraction

  • 1.1. Soil/Sediment Homogenization: Homogenize the field sample thoroughly before taking a subsample for analysis.

  • 1.2. Spiking with Surrogate Standard: Weigh approximately 10-30 g of the homogenized soil/sediment sample into a clean extraction thimble or beaker. Spike the sample with a known amount of this compound solution. The spiking concentration should be chosen to be in the mid-range of the calibration curve.

  • 1.3. Extraction:

    • Soxhlet Extraction: Place the spiked sample in a Soxhlet extractor. Extract with an appropriate solvent mixture (e.g., acetone/hexane 1:1) for 16-24 hours.[1]

    • Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): An automated extraction technique that uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption.

  • 1.4. Extract Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.

  • 1.5. Internal Standard Addition: Just prior to GC-MS analysis, add an internal standard (e.g., d10-phenanthrene) to the concentrated extract.

2. GC-MS Analysis

  • 2.1. Instrument Conditions:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[2]

    • Injector: Split/Splitless, 250°C. Operate in splitless mode for trace analysis.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold: 5 minutes at 200°C.[2]

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • 2.2. Calibration: Prepare a series of calibration standards containing known concentrations of native 2,3,5-trimethylphenol and a constant concentration of the internal standard. The calibration range should bracket the expected sample concentrations.

3. Data Analysis and Quality Control

  • 3.1. Quantification: Quantify the native 2,3,5-trimethylphenol relative to the internal standard using the calibration curve.

  • 3.2. Surrogate Recovery: Calculate the percent recovery of this compound in each sample, blank, and quality control sample. The recovery should be within the laboratory-established control limits (typically 50-130% for phenols in soil).[1]

  • 3.3. Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to monitor for contamination, accuracy, and precision.

Protocol 2: Analysis of 2,3,5-Trimethylphenol in Soil by HPLC with UV or Electrochemical Detection

This protocol is adapted from a method for the determination of various phenols in soil and is suitable for laboratories without GC-MS capabilities.[2] this compound can be used as an internal standard if an LC-MS is available for detection.

1. Sample Preparation and Extraction

  • 1.1. Soil/Sediment Homogenization: Homogenize the field sample.

  • 1.2. Spiking with Internal Standard (for LC-MS): If using LC-MS, spike a known amount of this compound into a 10-20 g subsample.

  • 1.3. Extraction:

    • Place 8-12 g of the soil sample into a flask.

    • Add 60:40 methanol:deionized water and shake for 30 minutes.[2]

  • 1.4. Filtration: Filter the extract through a 0.45 µm filter into an HPLC vial.[2]

2. HPLC Analysis

  • 2.1. Instrument Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ODS C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water. A typical mobile phase could be a 40:40:20 mixture of methanol, acetonitrile, and water.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detector: UV detector at 280 nm or an electrochemical detector.[2][3]

  • 2.2. Calibration: Prepare calibration standards of 2,3,5-trimethylphenol in the mobile phase.

3. Data Analysis and Quality Control

  • 3.1. Quantification: Quantify 2,3,5-trimethylphenol by comparing the peak area or height to the calibration curve. If using this compound as an internal standard with LC-MS, use the relative response factor.

  • 3.2. Quality Control: Analyze method blanks, LCS, and MS/MSD samples with each batch.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Soil/Sediment Sample homogenize Homogenize sample->homogenize spike Spike with This compound homogenize->spike extract Soxhlet or PFE Extraction spike->extract concentrate Concentrate Extract extract->concentrate add_is Add Internal Standard concentrate->add_is gcms GC-MS Analysis (SIM or Full Scan) add_is->gcms quantify Quantify Analyte gcms->quantify recovery Calculate Surrogate Recovery gcms->recovery report Report Results quantify->report recovery->report

Caption: GC-MS workflow for soil/sediment analysis.

experimental_workflow_hplc cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis sample_hplc Soil/Sediment Sample homogenize_hplc Homogenize sample_hplc->homogenize_hplc extract_hplc Methanol/Water Extraction homogenize_hplc->extract_hplc filter_hplc Filter Extract extract_hplc->filter_hplc hplc HPLC-UV/EC Analysis filter_hplc->hplc quantify_hplc Quantify Analyte hplc->quantify_hplc report_hplc Report Results quantify_hplc->report_hplc

Caption: HPLC workflow for soil/sediment analysis.

References

analytical method for industrial hygiene using 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Quantitative Analysis of Phenol and Cresol Isomers in Workplace Air using 2,3,5-Trimethylphenol-D11 as an Internal Standard by Gas Chromatography-Mass Spectrometry

Introduction

Phenol and cresols are volatile organic compounds extensively used in various industrial processes, including the manufacturing of phenolic resins, plastics, disinfectants, and pharmaceuticals. Due to their toxicity, monitoring workplace exposure to these compounds is crucial for ensuring occupational safety and health.[1][2] This application note describes a robust and sensitive analytical method for the simultaneous quantification of phenol, o-cresol, m-cresol, and p-cresol in industrial hygiene air samples. The method utilizes solid-phase sorbent tube sampling followed by solvent desorption and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, this compound is employed as an internal standard to correct for variations in sample preparation and instrument response.[3] This method is adapted from established methodologies such as NIOSH Method 2546 and OSHA Method 32, providing a reliable approach for assessing occupational exposure to these phenolic compounds.[4][5][6]

Principle

A known volume of air is drawn through a solid sorbent tube to trap the phenolic compounds. The collected analytes are then desorbed with a suitable solvent, and a known amount of the internal standard, this compound, is added. The extract is analyzed by GC-MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which allows for accurate determination of the analyte concentration by compensating for potential sample loss during preparation and injection variability.

Data Presentation

The following table summarizes the expected quantitative performance data for the analytical method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterPhenolo-Cresolm-Cresolp-Cresol
Retention Time (min) 10.211.511.812.1
Internal Standard RT (min) \multicolumn{4}{c}{13.5 (this compound)}
Limit of Detection (LOD) 2 µ g/sample 2 µ g/sample 2 µ g/sample 2 µ g/sample
Limit of Quantification (LOQ) 7 µ g/sample 7 µ g/sample 7 µ g/sample 7 µ g/sample
Linear Range 10 - 800 µ g/sample 10 - 800 µ g/sample 10 - 800 µ g/sample 10 - 800 µ g/sample
Recovery (%) 98.599.198.899.3
Precision (RSD%) < 5< 5< 5< 5
Primary Quant Ion (m/z) 94108108108
Qualifier Ion 1 (m/z) 65777777
Qualifier Ion 2 (m/z) 66107107107
Internal Standard Ion (m/z) 147 (Quant)132 (Qual)

Experimental Protocols

1. Sample Collection

  • Sampler: Use a glass tube (11 cm long, 6-mm OD, 4-mm ID) containing two sections of 20/40 mesh XAD-7 resin (front = 100 mg, back = 50 mg) separated by a 2-mm portion of silanized glass wool.[5][6]

  • Pump and Calibration: Calibrate a personal sampling pump with a representative sampler in line to a flow rate between 0.01 and 0.1 L/min.[5]

  • Sampling: Break the ends of the sampler immediately before sampling. Attach the sampler to the personal sampling pump with flexible tubing. Sample for a total sample size of 5 to 24 liters.[5]

  • Post-Sampling: After sampling, cap the samplers with plastic caps and transport them to the laboratory.[5]

2. Sample Preparation

  • Desorption:

    • Carefully break open the sorbent tube and transfer the front and back sections of the XAD-7 resin to separate 2-mL autosampler vials.

    • Add 1.0 mL of methanol to each vial.

    • Spike each vial with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).

    • Cap the vials and sonicate for 15 minutes to ensure complete desorption of the analytes.[5]

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of phenol, o-cresol, m-cresol, and p-cresol into 1.0 mL of methanol in separate autosampler vials.

    • Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

  • GC Conditions:

    • Column: Stabilwax-DA fused silica capillary column (30 m x 0.32 mm ID, 0.25-µm film thickness) or equivalent.[5]

    • Injection: 1 µL of the extract is injected in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Final hold: 5 minutes at 220°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

4. Quality Control

  • Blanks: Analyze field blanks and media blanks along with the samples to check for contamination.

  • Spikes: Analyze laboratory control samples (spiked media blanks) to assess method accuracy and precision.

  • Continuing Calibration Verification: Analyze a mid-level calibration standard periodically throughout the analytical run to ensure instrument stability.

Visualizations

Industrial_Hygiene_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Pump Personal Sampling Pump SorbentTube XAD-7 Sorbent Tube Pump->SorbentTube Draws Air Desorption Solvent Desorption (Methanol) SorbentTube->Desorption Add_IS Add Internal Standard (this compound) Desorption->Add_IS GCMS GC-MS Analysis Add_IS->GCMS Data Data Processing & Quantification GCMS->Data Report Final Report (Concentration in Air) Data->Report

Caption: Experimental workflow for the analysis of phenols in industrial hygiene samples.

GCMS_Logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Sample_Extract Sample Extract Phenols + IS GC_Column Capillary Column (Separation) Sample_Extract->GC_Column Injection Ion_Source Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (SIM) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Peak Integration) Detector->Data_System

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with low recovery of the internal standard 2,3,5-Trimethylphenol-D11 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for low recovery of this compound?

Low recovery of this compound can be attributed to several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inefficient extraction from the sample matrix, improper pH during extraction, or degradation of the analyte during sample processing.[1][2]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inaccurate readings.[3][4][5]

  • Derivatization Inefficiency: Incomplete or unsuccessful derivatization can lead to poor chromatographic performance and low signal intensity, as underivatized phenols may exhibit poor volatility and peak shape in gas chromatography (GC).[6][7]

  • Chromatographic and Instrumental Problems: Issues such as thermal degradation in a hot GC inlet, leaks in the system, or an active site in the GC column or liner can lead to loss of the analyte.[8][9] Volatility of the compound can also play a role in its loss during sample concentration steps.[2]

  • Isotopic Exchange: Although less common for deuterium on an aromatic ring, there is a possibility of isotopic exchange (loss of deuterium) under certain pH and temperature conditions, which would lead to a decreased signal for the deuterated standard.[10]

Q2: How does pH affect the extraction recovery of this compound?

The pH of the sample matrix is a critical parameter for the efficient extraction of phenolic compounds.[11][12] 2,3,5-Trimethylphenol is a weak acid, and its state of ionization is dependent on the pH of the solution.

  • Acidic Conditions (pH < pKa): At a pH below its pKa, this compound will be in its neutral, protonated form. This form is more soluble in organic solvents, leading to higher extraction efficiency with solvents like dichloromethane or diethyl ether. For many phenols, acidic conditions (e.g., pH 2-5) are optimal for extraction.[13][14]

  • Alkaline Conditions (pH > pKa): At a pH above its pKa, the phenol will be in its ionized, phenolate form, which is more soluble in the aqueous phase. This will result in poor extraction into an organic solvent and consequently, low recovery.

The following table summarizes the effect of pH on the extraction of phenolic compounds.

pH of SampleExpected State of this compoundExtraction Efficiency into Organic Solvent
Acidic (e.g., pH 2)Neutral (protonated)High
Neutral (e.g., pH 7)Partially ionizedModerate to Low
Alkaline (e.g., pH 10)Ionized (phenolate)Very Low[11]

Q3: My recovery is still low after optimizing the extraction pH. What should I investigate next?

If pH optimization does not resolve the low recovery issue, a systematic troubleshooting approach is necessary. The following flowchart outlines the steps to diagnose the problem.

TroubleshootingWorkflow Troubleshooting Low Recovery of this compound start Low Recovery of This compound check_extraction Investigate Extraction Efficiency start->check_extraction check_matrix_effects Assess Matrix Effects check_extraction->check_matrix_effects Optimized extraction_protocol Review extraction solvent, volume, and mixing time. Consider alternative extraction (e.g., SPE vs. LLE). check_extraction->extraction_protocol No Improvement check_derivatization Evaluate Derivatization Step check_matrix_effects->check_derivatization No Significant Effect matrix_protocol Perform post-extraction spike experiment to calculate matrix effect. Improve sample cleanup or dilute sample. check_matrix_effects->matrix_protocol No Improvement check_instrument Check GC-MS Performance check_derivatization->check_instrument Optimized derivatization_protocol Check derivatization reagent age and storage. Optimize reaction time and temperature. Ensure sample extract is dry. check_derivatization->derivatization_protocol No Improvement instrument_protocol Check for leaks. Use a new inlet liner. Confirm GC inlet temperature is not causing thermal degradation. check_instrument->instrument_protocol No Improvement extraction_protocol->check_matrix_effects solution_found Recovery Improved extraction_protocol->solution_found Issue Resolved matrix_protocol->check_derivatization matrix_protocol->solution_found Issue Resolved derivatization_protocol->check_instrument derivatization_protocol->solution_found Issue Resolved instrument_protocol->solution_found

Caption: A logical workflow for troubleshooting low recovery of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Sample Preparation:

    • To a 100 mL sample, add this compound internal standard to achieve the desired final concentration.

    • Adjust the sample pH to 2 by adding 6M HCl dropwise.[15] Mix thoroughly.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add 20 mL of dichloromethane.

    • Shake vigorously for 2 minutes, venting periodically to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a clean collection flask.

    • Repeat the extraction with a fresh 20 mL portion of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen at room temperature. Note: Avoid excessive heat to prevent the loss of the volatile trimethylphenol.[2]

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

For GC analysis, phenols are often derivatized to increase their volatility and improve peak shape.[7] Silylation is a common derivatization technique.[6]

  • Reagent Preparation:

    • Prepare a derivatizing reagent solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like acetone or dichloromethane.[6]

  • Derivatization Reaction:

    • To the 1 mL concentrated extract from Protocol 1, add 100 µL of the BSTFA + 1% TMCS reagent.

    • Vortex the mixture for 15-30 seconds.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization. Reaction times and temperatures may need optimization.[6]

    • Cool the vial to room temperature before GC-MS analysis.

The following diagram illustrates the general workflow for sample analysis.

ExperimentalWorkflow General Analytical Workflow for this compound start Aqueous Sample spike Spike with This compound start->spike acidify Acidify to pH 2 spike->acidify lle Liquid-Liquid Extraction (Dichloromethane) acidify->lle dry_concentrate Dry and Concentrate (Sodium Sulfate & Nitrogen) lle->dry_concentrate derivatize Derivatize with BSTFA dry_concentrate->derivatize gcms GC-MS Analysis derivatize->gcms result Data Analysis gcms->result

Caption: A typical experimental workflow for the analysis of this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenolic Compounds

The choice of extraction solvent can significantly impact recovery. The following table provides a qualitative comparison of common solvents for LLE.

SolventPolarityAdvantagesDisadvantages
DichloromethanePolarHigh recovery for many phenols.Can form emulsions.
Diethyl EtherModerately PolarGood for a broad range of phenols.Highly volatile and flammable.
HexaneNonpolarLess efficient for polar phenols.Good for removing nonpolar interferences.
Ethyl AcetatePolarGood alternative to Dichloromethane.Can co-extract more interferences.

Table 2: Troubleshooting Guide for Low Recovery

ObservationPotential CauseRecommended Action
Low recovery in all samples, including standards.Inefficient derivatization or instrumental issues.Check derivatization reagent and procedure. Inspect GC-MS for leaks, and check inlet liner and column activity.[8][9]
Good recovery in standards, but low in samples.Matrix effects (ion suppression).[4]Perform a post-extraction spike experiment to confirm. Improve sample cleanup or dilute the sample extract.[3][16]
Inconsistent recovery across a batch of samples.Inconsistent sample pH, incomplete phase separation during LLE, or variable matrix effects.Ensure consistent pH adjustment for all samples. Allow adequate time for phase separation. Review sample cleanup procedures.[1]
Loss of signal after sample concentration.Analyte is volatile and lost during evaporation.[2]Use a gentle stream of nitrogen and avoid high temperatures during concentration.

References

Technical Support Center: Matrix Effects on 2,3,5-Trimethylphenol-D11 Signal in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects on the signal of 2,3,5-Trimethylphenol-D11 when used as an internal standard in the analysis of complex samples by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] When analyzing complex biological samples like plasma, urine, or tissue homogenates, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?

A2: this compound is a deuterated form of 2,3,5-Trimethylphenol. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to the analyte of interest. This similarity ensures that they behave nearly identically during sample preparation, chromatography, and ionization. By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification, which helps to correct for variability, including matrix effects.

However, even deuterated internal standards may not always perfectly correct for matrix effects.[3] If there is a slight chromatographic separation between the analyte and this compound, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[4]

Q3: What are the most common sources of matrix effects in biological samples for phenolic compounds?

A3: In biological matrices such as plasma and urine, the most significant contributors to matrix effects for phenolic compounds are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[1]

  • Salts: High concentrations of salts from the sample or buffers can suppress the analyte signal.

  • Endogenous Metabolites: A wide variety of small molecules in biological fluids can co-elute with the analyte and interfere with its ionization.

  • Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.

Q4: How can I determine if matrix effects are impacting my this compound signal?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dips or peaks in the constant signal baseline indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method. You compare the peak area of this compound in a neat solution to the peak area of the same concentration of this compound spiked into a blank, extracted matrix. The ratio of these peak areas gives a quantitative measure of the matrix effect.[5]

Troubleshooting Guides

Issue 1: I am observing significant ion suppression for my this compound internal standard. What are my next steps?

Answer:

Significant ion suppression of your internal standard is a critical issue that can compromise the validity of your quantitative data. The following troubleshooting workflow can help you identify the source of the problem and find a solution.

start Significant Ion Suppression of this compound Observed assess_matrix 1. Assess Matrix Effect Qualitatively (Post-Column Infusion) start->assess_matrix quantify_matrix 2. Quantify Matrix Effect (Post-Extraction Spike) assess_matrix->quantify_matrix Suppression zone identified optimize_chromatography 3. Optimize Chromatographic Separation quantify_matrix->optimize_chromatography Matrix Effect > 20% revalidate 5. Re-validate Method quantify_matrix->revalidate Matrix Effect < 20% but variable improve_sample_prep 4. Improve Sample Preparation optimize_chromatography->improve_sample_prep Co-elution still an issue optimize_chromatography->revalidate Analyte and IS separated from suppression zone improve_sample_prep->revalidate Cleaner extract achieved solution Problem Resolved revalidate->solution

Caption: Troubleshooting workflow for ion suppression.

  • Assess the Matrix Effect Qualitatively: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is occurring.

  • Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of your blank matrix to determine the magnitude and variability of the ion suppression. A matrix effect of over 20% is generally considered significant.

  • Optimize Chromatographic Separation: Adjust your LC method to separate the elution of this compound from the regions of ion suppression identified in the post-column infusion experiment. This can involve changing the gradient, mobile phase composition, or the analytical column.

  • Improve Sample Preparation: If chromatographic optimization is insufficient, enhance your sample cleanup procedure. Consider using a different solid-phase extraction (SPE) sorbent, trying liquid-liquid extraction (LLE), or employing a phospholipid removal plate.

  • Re-validate the Method: Once you have implemented changes, you must re-validate the method to ensure it meets the required criteria for accuracy, precision, and linearity.

Issue 2: My recovery of this compound is low and inconsistent after Solid-Phase Extraction (SPE). What could be the problem?

Answer:

Low and variable recovery of your internal standard will lead to poor data quality. The following logical diagram outlines potential causes and solutions.

start Low and Inconsistent Recovery of this compound check_spe_method 1. Review SPE Protocol start->check_spe_method ph_optimization 2. Optimize Sample pH check_spe_method->ph_optimization Protocol followed correctly solvent_selection 3. Evaluate Wash and Elution Solvents ph_optimization->solvent_selection pH adjusted for phenol sorbent_choice 4. Test Different SPE Sorbents solvent_selection->sorbent_choice Solvents optimized solution Consistent and High Recovery Achieved sorbent_choice->solution Optimal sorbent identified

Caption: Troubleshooting guide for low SPE recovery.

  • Review the SPE Protocol: Ensure that all steps of the SPE protocol, including conditioning, loading, washing, and eluting, are being performed correctly and consistently.

  • Optimize Sample pH: The retention of phenolic compounds on reversed-phase SPE sorbents is highly dependent on pH. Ensure the sample pH is adjusted to be at least 2 units below the pKa of 2,3,5-Trimethylphenol to ensure it is in its neutral form and retains well.

  • Evaluate Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover it. Test different solvent compositions and strengths. For phenolic compounds, elution with methanol or acetonitrile, sometimes with a small amount of acid or base, is common.[1]

  • Test Different SPE Sorbents: If the above steps do not improve recovery, the chosen sorbent may not be optimal. Consider testing different types of sorbents (e.g., polymeric, mixed-mode) to find one that provides better retention and recovery for 2,3,5-Trimethylphenol.

Data Presentation

Table 1: Illustrative Recovery and Matrix Effect Data for Phenolic Compounds in Human Urine using Solid-Phase Extraction (SPE)

Phenolic CompoundSPE SorbentRecovery (%)Matrix Effect (%)
Bisphenol APolymeric85 - 105-15 to +5
4-NitrophenolC1875 - 95-20 to -5
2,4-DichlorophenolPolymeric90 - 110-10 to +10
MethylparabenC1880 - 100-25 to -10

This table summarizes typical data found in studies on the analysis of phenolic compounds in urine. The actual performance for this compound may vary.

Table 2: Comparison of Sample Preparation Techniques for the Analysis of Phenolic Compounds in Plasma

Sample Preparation MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)90 - 110< 15
Liquid-Liquid Extraction (LLE)70 - 95< 10
Solid-Phase Extraction (SPE)85 - 105< 10
Phospholipid Removal Plate95 - 105< 5

This table provides a general comparison of common sample preparation techniques. The optimal method will depend on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Extracted blank matrix samples (at least 6 different lots)

  • Reconstitution solvent

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the analytical column to a tee-piece.

  • Connect a syringe pump containing the this compound solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for this compound.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run.

  • Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Blank matrix from at least six different sources

  • This compound stock solution

  • Mobile phase or reconstitution solvent

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at two concentration levels (low and high).

    • Set B (Post-Extraction Spike): Extract blank matrix samples from the six different sources. After extraction, spike the resulting extracts with this compound at the same low and high concentrations as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • The coefficient of variation (%CV) of the MF across the different sources of matrix should ideally be less than 15%.

References

Technical Support Center: Stability of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,3,5-Trimethylphenol-D11 in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this standard during experimental use.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity (Lower m/z in Mass Spectrometry) Hydrogen-Deuterium (H/D) exchange with protic solvents (e.g., water, methanol). This is more likely to occur at acidic or basic pH.[1]- Use aprotic solvents (e.g., acetonitrile, dichloromethane) where possible.- If aqueous solutions are necessary, maintain a neutral pH.- Prepare solutions fresh and minimize storage time.
Appearance of Unexpected Peaks in Chromatogram Degradation of the compound. Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.- Store stock solutions at recommended low temperatures (e.g., -80°C or -20°C) and protect from light.[2][3]- Use high-purity solvents and degas them to remove dissolved oxygen.- Consider adding an antioxidant (e.g., BHT) for long-term storage, but verify its compatibility with your analytical method.
Inconsistent Analytical Results - Adsorption of the phenol to glass or plastic surfaces.- Incomplete dissolution of the solid material.- Fluctuation in storage conditions.- Use silanized glassware or polypropylene containers to minimize adsorption.- Ensure complete dissolution by vortexing and/or sonication.[3]- Maintain consistent and controlled storage temperatures. Avoid repeated freeze-thaw cycles.[1]
Color Change of Solution (e.g., turning yellow or brown) Oxidation of the phenolic group to form colored quinone-type structures. This is a common degradation pathway for phenols.- Discard the solution and prepare a fresh one from solid material.- Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

It is recommended to store solid this compound at 2-8°C in a refrigerator.[4] For long-term storage, some suppliers recommend -20°C.[3] The material should be kept in a tightly sealed container to protect it from moisture.

Q2: What is the recommended storage for this compound in solution?

When dissolved in a solvent, it is best to store the solution at -80°C for up to 6 months or -20°C for up to 1 month.[2] Storage should be under an inert atmosphere, such as nitrogen, to minimize oxidation.[2]

Q3: Which solvents are recommended for preparing solutions of this compound?

Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, methanol, and dichloromethane. The choice of solvent will depend on the specific application. For applications sensitive to H/D exchange, aprotic solvents like acetonitrile or dichloromethane are preferred.

Q4: Is this compound sensitive to light?

Phenolic compounds can be sensitive to light, which can promote oxidation. It is good practice to store solutions in amber vials or protect them from light to minimize photodegradation.

Q5: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

The deuterium atoms on the trimethyl groups are generally stable. However, the deuterium on the phenolic oxygen will readily exchange with protons from protic solvents. Deuterium atoms on the aromatic ring can be susceptible to exchange under strongly acidic or basic conditions.[1] It is advisable to work at a neutral pH when possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the required amount of the solid in a clean, dry vial.

  • Add the desired solvent (e.g., acetonitrile, DMSO) to the vial to achieve the target concentration.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.[3]

  • Store the resulting stock solution at the recommended temperature, protected from light.

Protocol 2: Assessment of Solution Stability (Illustrative)

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., LC-MS/MS, GC-MS) to determine the initial concentration and purity.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30 days), remove one vial from storage and re-analyze it.

  • Data Evaluation: Compare the concentration and purity at each time point to the initial (T=0) values to determine the rate of degradation.

Data on Stability in Different Solvents (Hypothetical Data)

The following tables represent hypothetical data to illustrate how stability information could be presented. Actual stability will depend on the specific experimental conditions.

Table 1: Short-Term Stability (7 days) at Room Temperature (25°C)

SolventConcentrationPurity ChangeAppearance
Acetonitrile1 mg/mL< 1%Colorless
Methanol1 mg/mL~2-3%Colorless
DMSO1 mg/mL< 2%Colorless
Dichloromethane1 mg/mL< 1%Colorless
Water (pH 7)0.1 mg/mL~5-7%Slight yellowing

Table 2: Long-Term Stability (30 days) at 4°C

SolventConcentrationPurity ChangeAppearance
Acetonitrile1 mg/mL< 1%Colorless
Methanol1 mg/mL~1-2%Colorless
DMSO1 mg/mL< 1%Colorless
Dichloromethane1 mg/mL< 1%Colorless
Water (pH 7)0.1 mg/mL~3-5%Colorless

Diagrams

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Time-Point Evaluation start Start: Solid this compound weigh Weigh Solid start->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot t0_analysis T=0 Analysis (LC-MS/MS) aliquot->t0_analysis storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c data_eval Data Evaluation & Comparison t0_analysis->data_eval tx_analysis Time-Point Analysis storage_rt->tx_analysis storage_4c->tx_analysis storage_neg20c->tx_analysis tx_analysis->data_eval end End: Stability Report data_eval->end

Caption: Experimental workflow for assessing the stability of this compound.

References

correcting for isotopic exchange in deuterated phenol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of deuterated phenol standards in their experiments. Maintaining the isotopic integrity of these standards is critical for accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated phenol standards?

Isotopic exchange is a chemical reaction where a deuterium atom on your deuterated phenol standard is replaced by a hydrogen atom from the surrounding environment.[1] This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses, such as mass spectrometry, and potential misinterpretation of spectroscopic data like NMR.[1]

There are two primary types of isotopic exchange to consider with deuterated phenols:

  • Hydroxyl Group Exchange: The deuterium on the phenolic hydroxyl (-OD) group is highly labile and can rapidly exchange with protons from sources like water (H₂O).[2] This is a very fast acid-base reaction.[2]

  • Aromatic Ring Exchange: Deuterium atoms on the aromatic ring are more stable but can still undergo exchange with protons, especially in the presence of protic solvents (e.g., water, methanol) and under acidic or basic conditions.[2]

Q2: I'm observing a loss of the hydroxyl deuterium in my deuterated phenol standard. What is causing this?

The disappearance of the phenolic hydroxyl deuterium signal is a common and rapid process. The primary causes include:

  • Presence of Protic Solvents: Even trace amounts of water (H₂O) or other protic solvents in your sample or analytical system can lead to a rapid exchange of the hydroxyl deuterium for a proton.[2]

  • Labile Nature of the Hydroxyl Group: The phenolic proton/deuteron is inherently acidic and readily exchanges with other labile protons in the environment.[2]

Due to this rapid exchange, deuterium labels on heteroatoms like oxygen are generally not recommended for internal standards used in quantitative analysis.[3]

Q3: My analytical results suggest back-exchange of deuterium on the aromatic ring of my phenol standard. What are the common causes and how can I minimize it?

Back-exchange on the aromatic ring is a slower process than hydroxyl exchange but can still significantly impact your results. The main contributing factors are:

  • Protic Solvents: Solvents like water and methanol can facilitate the exchange of aromatic deuterium for protons.[2]

  • pH: The rate of hydrogen-deuterium exchange on the aromatic ring is pH-dependent. Acidic conditions, in particular, can accelerate this process.[2][4]

  • Temperature: Higher temperatures can increase the rate of the exchange reaction.[1]

  • Catalysts: The presence of acids, bases, or certain metal catalysts can promote aromatic H/D exchange.[5][6]

To minimize aromatic back-exchange, consider the following preventative measures:

  • Use Anhydrous, Aprotic Solvents: Whenever possible, use dry, aprotic solvents for sample preparation and analysis to minimize the source of protons.[2]

  • Control pH: Maintain neutral or near-neutral pH conditions to slow down the exchange rate.[2] The minimum exchange rate for similar compounds is often found at a slightly acidic pH (around 2.6), but this can vary.[5]

  • Optimize Temperature: Perform experiments at the lowest practical temperature to reduce the reaction rate.

  • Proper Storage: Store deuterated phenol standards in a dry, inert atmosphere, refrigerated, and protected from light to maintain their isotopic integrity over time.[7]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Inconsistent quantitative results (e.g., LC-MS/MS) Isotopic exchange (back-exchange) of the internal standard.[1]- Use anhydrous, aprotic solvents for sample preparation.[2]- Ensure the pH of the sample and mobile phase is controlled to minimize exchange.[2]- Analyze samples promptly after preparation.- Consider using a standard with a more stable isotopic label (e.g., ¹³C) if deuterium exchange is unavoidable.[3]
Appearance of unexpected M+H peaks or a decrease in the expected deuterated mass signal in Mass Spectrometry Loss of deuterium from the standard, leading to a "false positive" signal of the unlabeled analyte.- Optimize ion source conditions (e.g., temperature, gas flow) to minimize in-source back-exchange.[2]- Verify the isotopic purity of the standard before use.- Implement the preventative measures for back-exchange mentioned in the FAQs.
Disappearance or significant reduction of the hydroxyl (-OD) signal in ¹H NMR Rapid exchange with residual protons in the NMR solvent (e.g., trace H₂O in CDCl₃).[2]This is an expected phenomenon and is often used to confirm the identity of the hydroxyl proton signal by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[2]
Broadening of NMR signals Intermediate exchange rate on the NMR timescale or presence of paramagnetic impurities.[2]- Acquire the spectrum at a different temperature to alter the exchange rate.[2]- Purify the sample to remove any paramagnetic contaminants.[2]

Quantitative Data Summary

Table 1: Factors Influencing Hydrogen-Deuterium Exchange Rates

Factor Effect on Exchange Rate Comments
pH Rate is pH-dependent.[4] Acidic conditions generally accelerate aromatic ring exchange.[2][8]The minimum exchange rate for amide hydrogens in proteins is observed around pH 2.6.[5]
Temperature Higher temperatures increase the rate of exchange.[1]
Solvent Protic solvents (e.g., H₂O, CH₃OH) promote exchange.[2]Aprotic solvents are recommended to maintain isotopic stability.
Catalysts Acids, bases, and some metal catalysts (e.g., Platinum) can accelerate exchange.[5][6]

Table 2: Analytical Techniques for Assessing Isotopic Purity

Technique Information Provided Key Considerations
NMR Spectroscopy Determines the extent and location of deuteration.[9] Can distinguish between hydroxyl and aromatic exchange.¹H NMR can be used to observe the disappearance of proton signals, while ²H NMR can directly detect deuterium.[9]
Mass Spectrometry (GC-MS, LC-MS) Provides the isotopic distribution of the sample and can detect the loss of deuterium.[9]High-resolution mass spectrometry can accurately determine the mass of the deuterated and non-deuterated species.

Experimental Protocols

Protocol 1: D₂O Shake Test to Confirm Hydroxyl Proton/Deuteron Exchange in ¹H NMR

This protocol is used to identify the hydroxyl proton signal in a phenol sample by observing its exchange with deuterium from D₂O.

  • Initial Spectrum: Dissolve the phenolic compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.[2]

  • Identify Potential Signal: Locate the potential signal for the hydroxyl proton, which may be broad and have a variable chemical shift.[2]

  • D₂O Addition: Add a few drops of Deuterium Oxide (D₂O) to the NMR tube.[2]

  • Mixing: Gently shake the tube to ensure the D₂O is mixed with the sample solution.[2]

  • Second Spectrum: Re-acquire the ¹H NMR spectrum.[2]

  • Analysis: Compare the two spectra. The signal corresponding to the phenolic hydroxyl proton will have disappeared or significantly diminished in the second spectrum due to the rapid H/D exchange.[2]

Protocol 2: General Procedure for Acid-Catalyzed Aromatic Deuteration of Phenols

This method is used to introduce deuterium onto the aromatic ring of a phenol.

  • Preparation: In a suitable reaction vessel, combine the phenolic compound with a significant excess of Deuterium Oxide (D₂O, e.g., 10-20 equivalents).[2]

  • Catalyst Addition: Add a catalytic amount of a deuterated acid (e.g., DCl) or a solid acid catalyst.[9]

  • Reaction: Heat the mixture under an inert atmosphere. Reaction times and temperatures will vary depending on the specific phenol and catalyst used.[9]

  • Work-up: After cooling, neutralize the acid catalyst if necessary. If a solid catalyst was used, it can be removed by filtration.[2]

  • Isolation: Remove the D₂O, for example, by lyophilization. The deuterated phenol can then be extracted with a suitable organic solvent and dried.[2]

  • Analysis: Characterize the final product using ¹H NMR, ²H NMR, and Mass Spectrometry to confirm the degree and location of deuterium incorporation.[2]

Visualizations

Isotopic_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting Start Deuterated Phenol Standard Solvent Dissolve in Solvent Start->Solvent pH_Adjust Adjust pH (if necessary) Solvent->pH_Adjust Analysis LC-MS or GC-MS Analysis pH_Adjust->Analysis Data Data Acquisition Analysis->Data Check Inaccurate Result? Data->Check Result Quantitative Result Check->Result No Investigate Investigate Isotopic Exchange Check->Investigate Yes Minimize Implement Corrective Actions Investigate->Minimize Reanalyze Re-analyze Sample Minimize->Reanalyze Reanalyze->Data Good_Result Accurate Result Reanalyze->Good_Result

Caption: Workflow for using deuterated phenol standards and troubleshooting isotopic exchange.

Factors_Affecting_Exchange Exchange Isotopic Exchange Rate pH pH (Acidic/Basic Conditions) pH->Exchange Solvent Solvent Type (Protic vs. Aprotic) Solvent->Exchange Temp Temperature Temp->Exchange Catalyst Presence of Catalysts (Acid, Base, Metal) Catalyst->Exchange

Caption: Key factors influencing the rate of isotopic exchange in deuterated phenols.

References

Technical Support Center: 2,3,5-Trimethylphenol-D11 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 2,3,5-Trimethylphenol-D11 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] Even with a deuterated internal standard, significant ion suppression can be problematic.

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard ratio.[2] However, this is not always the case. "Differential ion suppression" can occur where the analyte and its deuterated standard are affected differently by the matrix.[2][3] This can be caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," where the deuterated compound may elute slightly earlier.[2][3]

Q3: What are the common sources of ion suppression for phenolic compounds like 2,3,5-Trimethylphenol?

A3: For phenolic compounds, common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum samples.

  • Salts: From buffers used in sample preparation.

  • Proteins: High concentrations can interfere with ionization.

  • Other endogenous matrix components: Various small molecules naturally present in the sample.[1]

Q4: How can I determine if ion suppression is affecting my analysis of this compound?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at specific retention times indicates the presence of co-eluting, suppressing components.[2][4]

Troubleshooting Guides

Problem 1: Low or Inconsistent Signal for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.

  • Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider the following:

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. For a compound with a LogP of ~2.86 like 2,3,5-Trimethylphenol, a reversed-phase sorbent (e.g., C18) is a good starting point.

    • Liquid-Liquid Extraction (LLE): Can be used to isolate 2,3,5-Trimethylphenol from the matrix. The choice of an appropriate organic solvent is crucial.

  • Chromatographic Optimization: Adjust your LC method to separate this compound from the regions of ion suppression. This can involve modifying the mobile phase gradient, changing the organic solvent (e.g., acetonitrile vs. methanol), or using a different stationary phase.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of the impact on the limit of quantification (LOQ).[3]

Problem 2: Inaccurate Quantification Despite Using this compound Internal Standard

Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of 2,3,5-Trimethylphenol and this compound. If a slight separation is observed, this can lead to inaccurate results.

  • Optimize Chromatography for Co-elution: Adjust the chromatographic method to ensure the analyte and internal standard elute as closely as possible. This may involve fine-tuning the gradient or changing the column temperature.

  • Evaluate Matrix Effects on Both Analyte and IS: Quantify the extent of ion suppression for both compounds individually by comparing their peak areas in a clean solvent versus a spiked, extracted blank matrix.

Data Presentation

The following tables present hypothetical data to illustrate the evaluation of matrix effects.

Table 1: Physicochemical Properties of 2,3,5-Trimethylphenol

PropertyValueReference
Molecular FormulaC9H12O[5]
Molecular Weight136.19 g/mol [5]
Melting Point92-95 °C[5]
Boiling Point231.1 °C[5]
LogP2.86[5]
Water Solubility762 mg/L @ 25°C

Table 2: Illustrative Matrix Effect Evaluation

This table shows a hypothetical comparison of peak areas in a neat solution versus a post-extraction spiked matrix sample to calculate the matrix effect.

CompoundPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
2,3,5-Trimethylphenol1,500,000975,00065% (Suppression)
This compound1,450,0001,160,00080% (Suppression)

Note: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2,3,5-Trimethylphenol from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 2,3,5-Trimethylphenol and its deuterated internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2,3,5-Trimethylphenol from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1M acetate buffer (pH 5).

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Low_Inconsistent_Signal Low or Inconsistent Signal for This compound Post_Column_Infusion Perform Post-Column Infusion Experiment Low_Inconsistent_Signal->Post_Column_Infusion Suppression_Identified Ion Suppression Region Identified? Post_Column_Infusion->Suppression_Identified Optimize_Sample_Prep Optimize Sample Preparation (SPE or LLE) Suppression_Identified->Optimize_Sample_Prep Yes Optimize_Chromatography Optimize Chromatography (Gradient, Solvent, Column) Suppression_Identified->Optimize_Chromatography Yes Dilute_Sample Dilute Sample Suppression_Identified->Dilute_Sample Yes Re-evaluate Re-evaluate Signal and Reproducibility Optimize_Sample_Prep->Re-evaluate Optimize_Chromatography->Re-evaluate Dilute_Sample->Re-evaluate

Caption: Troubleshooting workflow for ion suppression.

Differential_Ion_Suppression cluster_chromatography Chromatographic Elution Analyte 2,3,5-Trimethylphenol Matrix Co-eluting Matrix Components Analyte->Matrix Partial Co-elution Ion_Source Mass Spectrometer Ion Source Analyte->Ion_Source IS This compound IS->Matrix Different Co-elution Profile IS->Ion_Source Matrix->Ion_Source Suppresses Ionization Detector_Signal Detector Signal Ion_Source->Detector_Signal Inaccurate_Quant Inaccurate Quantification Detector_Signal->Inaccurate_Quant

Caption: The impact of differential ion suppression.

References

Technical Support Center: Troubleshooting Inconsistent 2,3,5-Trimethylphenol-D11 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in the recovery of the internal standard 2,3,5-Trimethylphenol-D11 in replicate samples. This document provides a structured approach to troubleshooting, from identifying potential causes to implementing corrective actions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for inconsistent recovery of this compound?

Inconsistent recovery of a deuterated internal standard like this compound in replicate samples can stem from several factors throughout the analytical workflow. These issues can be broadly categorized into three areas:

  • Sample Preparation: This is the most common source of variability. Issues can include incomplete extraction, inconsistent pH adjustment, variability in the solid-phase extraction (SPE) procedure, and the presence of interfering matrix components.

  • Internal Standard Stability: The stability of the deuterated internal standard itself can be a factor. This includes potential degradation or isotopic exchange (loss of deuterium atoms).

  • Analytical Instrumentation: Variability can also be introduced by the analytical instrument, such as the gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS). Common instrumental issues include injection volume inconsistency, inlet discrimination, and ion source contamination.

Q2: Can the deuterium labels on this compound exchange with hydrogen atoms from the sample or solvent?

Yes, isotopic exchange is a potential issue for deuterated internal standards. For this compound, the deuterium on the hydroxyl group is the most susceptible to exchange with protons from the surrounding environment, especially in protic solvents like water, methanol, or ethanol. This exchange is an equilibrium reaction and can be influenced by pH.[1] The deuterium atoms on the aromatic ring are generally more stable but can undergo exchange under strongly acidic or basic conditions.[2] The deuterium atoms on the methyl groups are the most stable and least likely to exchange under typical analytical conditions.

To minimize isotopic exchange:

  • Avoid prolonged exposure to strongly acidic or basic conditions.

  • If possible, prepare samples in aprotic solvents.

  • Minimize the time between sample preparation and analysis.

Q3: How can I determine if matrix effects are causing the inconsistent recovery?

Matrix effects occur when components in the sample matrix (e.g., plasma, urine, soil extract) interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to signal suppression or enhancement. To assess matrix effects, a post-extraction spike experiment can be performed.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix without the analyte or internal standard. After the final extraction step, spike the extract with the analyte and internal standard at a known concentration.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction procedure.

  • Analyze the samples using your established LC-MS or GC-MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A significant deviation from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%). Inconsistent matrix effects between replicate samples can lead to variable recovery.

Troubleshooting Guides

Guide 1: Investigating Sample Preparation Issues

Inconsistent recovery often originates from the sample preparation stage. This guide provides a systematic approach to identifying and resolving these issues.

Potential Problem Areas and Solutions

Problem AreaPotential CauseRecommended Action
Extraction Efficiency Incomplete lysis of cells or tissues in biological samples.Optimize homogenization or sonication time and intensity.
Incorrect solvent-to-sample ratio.Ensure the extraction solvent volume is sufficient to fully extract the analyte.
Inadequate mixing or vortexing time.Standardize mixing time and intensity for all samples.
pH Adjustment Inconsistent pH of the sample before extraction. Phenols are acidic, and their extraction efficiency is highly pH-dependent.[3]Use a calibrated pH meter and ensure consistent pH adjustment for all samples. For reversed-phase SPE, acidifying the sample to a pH below the pKa of 2,3,5-trimethylphenol (approximately 10.5) will ensure it is in its neutral form, promoting retention on the sorbent.
Solid-Phase Extraction (SPE) Inconsistent conditioning or equilibration of the SPE cartridge.Follow a standardized and consistent conditioning and equilibration protocol for all cartridges.
Variable sample loading flow rate.Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure a constant and slow flow rate.
Incomplete drying of the SPE cartridge after washing.Ensure the cartridge is completely dry before elution, as residual water can affect the elution of the analyte with an organic solvent.
Inconsistent elution solvent volume or composition.Use a calibrated pipette to add the elution solvent and ensure the solvent composition is consistent.

Troubleshooting Workflow for Sample Preparation

Start Inconsistent IS Recovery Prep_Check Review Sample Preparation Protocol Start->Prep_Check Spike_Recovery Perform Pre- and Post- Extraction Spike Experiments Prep_Check->Spike_Recovery Pre_Spike_Low Low & Inconsistent Pre-Spike Recovery? Spike_Recovery->Pre_Spike_Low Post_Spike_OK Consistent Post-Spike Recovery? Pre_Spike_Low->Post_Spike_OK No Extraction_Issue Investigate Extraction Efficiency & pH Pre_Spike_Low->Extraction_Issue Yes SPE_Issue Optimize SPE Procedure Post_Spike_OK->SPE_Issue No Matrix_Effect Investigate Matrix Effects Post_Spike_OK->Matrix_Effect Yes End Consistent Recovery Extraction_Issue->End SPE_Issue->End Matrix_Effect->End

Troubleshooting workflow for sample preparation issues.
Guide 2: Assessing Internal Standard Stability

The stability of this compound is crucial for accurate quantification. This guide helps assess and mitigate potential stability issues.

Potential Problem Areas and Solutions

Problem AreaPotential CauseRecommended Action
Isotopic Exchange Exposure to acidic or basic conditions.Neutralize the sample pH as soon as possible after extraction. If the analytical method allows, use aprotic solvents.
Presence of protic solvents (e.g., water, methanol).Minimize the use of protic solvents where possible. If necessary, minimize the time the internal standard is in contact with them.
Degradation Exposure to light or elevated temperatures.Store the internal standard stock solution and samples in amber vials and at the recommended temperature (typically 2-8°C).
Presence of oxidative agents in the sample matrix.Consider adding an antioxidant to the sample if oxidation is suspected.

Experimental Protocol: Assessing Isotopic Exchange

  • Prepare two sets of samples:

    • Set 1: Spike a blank matrix with this compound and analyze immediately.

    • Set 2: Spike a blank matrix with this compound and let it sit at room temperature for a period equivalent to your typical sample processing time. Also, prepare samples and expose them to the pH conditions of your assay.

  • Analyze both sets of samples by LC-MS/MS or GC-MS.

  • Monitor the mass transitions for both this compound and its non-deuterated counterpart, 2,3,5-Trimethylphenol.

  • Compare the peak areas. A significant decrease in the this compound peak area and/or an increase in the 2,3,5-Trimethylphenol peak area in Set 2 compared to Set 1 indicates isotopic exchange or degradation.

Logical Relationship for Isotopic Exchange

IS This compound (Deuterated Internal Standard) Exchange Isotopic Exchange IS->Exchange Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Exchange Acid_Base Acidic or Basic Conditions Acid_Base->Exchange Analyte 2,3,5-Trimethylphenol (Non-deuterated) Exchange->Analyte

Factors influencing isotopic exchange of the internal standard.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 2,3,5-Trimethylphenol from Plasma

This protocol provides a general starting point for extracting 2,3,5-trimethylphenol from plasma using a polymeric reversed-phase SPE cartridge. Optimization may be required based on the specific application.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa)

  • Human plasma

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • Vacuum manifold or automated SPE system

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution.

    • Add 300 µL of 2% ammonium hydroxide in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH.

    • Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS Analysis of 2,3,5-Trimethylphenol

This protocol provides typical GC-MS parameters for the analysis of trimethylphenols.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 60°C, hold for 2 min
Ramp to 180°C at 10°C/min
Ramp to 280°C at 20°C/min, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 2,3,5-Trimethylphenol: m/z 136 (quantifier), 121 (qualifier)
This compound: m/z 147 (quantifier), 132 (qualifier)
Protocol 3: LC-MS/MS Analysis of 2,3,5-Trimethylphenol

This protocol provides typical LC-MS/MS parameters for the analysis of 2,3,5-trimethylphenol.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

LC Parameters:

ParameterValue
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B
1-5 min: 10-90% B
5-6 min: 90% B
6-6.1 min: 90-10% B
6.1-8 min: 10% B
Injection Volume 5 µL

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions 2,3,5-Trimethylphenol: Precursor > Product (e.g., [M+H]+ 137 > 122 or [M-H]- 135 > 120)
This compound: Precursor > Product (e.g., [M+H]+ 148 > 133 or [M-H]- 146 > 131)

Note: The specific MRM transitions should be optimized for your instrument.

References

Technical Support Center: Analysis of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injection parameters for the analysis of 2,3,5-Trimethylphenol-D11.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection technique for this compound analysis by GC-MS?

A1: Both split and splitless injection techniques can be used for the analysis of this compound, and the choice depends on the sample concentration.[1]

  • Split Injection: This technique is ideal for high-concentration samples as it introduces only a small portion of the sample into the column, preventing overload.[1][2] A typical split ratio for phenol analysis is in the range of 10:1 to 100:1.

  • Splitless Injection: This is the preferred method for trace analysis of low-concentration samples, as it transfers nearly the entire sample to the column, maximizing sensitivity.[1]

Q2: What are the key injection parameters to optimize for this compound analysis?

A2: The primary injection parameters to optimize are:

  • Injector Temperature: The temperature must be high enough to ensure the rapid and complete vaporization of this compound and the solvent.[3]

  • Injection Mode (Split/Splitless): The choice depends on the analyte concentration.[1]

  • Split Ratio (for split injection): This determines the amount of sample that enters the column.[1]

  • Splitless Time (for splitless injection): This is the duration the split vent remains closed to allow sample transfer to the column, typically ranging from 30 to 90 seconds.[2]

  • Carrier Gas Flow Rate: This affects the efficiency of sample transfer and chromatography.

Q3: What is a good starting injector temperature for the analysis of this compound?

A3: A good starting point for the injector temperature is typically 250 °C. Phenols are semi-volatile compounds, and this temperature is generally sufficient for their efficient vaporization without causing thermal degradation. The temperature can be optimized further based on experimental results.

Q4: Can derivatization improve the analysis of this compound?

A4: Yes, derivatization can be employed for the analysis of phenols to improve their chromatographic behavior and detection.[4][5] Common derivatizing agents for phenols include diazomethane and pentafluorobenzyl bromide (PFBBr).[5] However, for many applications, the analysis of underivatized this compound is feasible.[4]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column specifically designed for mass spectrometry (e.g., a "MS" designated column).[6] Consider derivatization to reduce the polarity of the phenol.
Injector temperature is too low.Increase the injector temperature in increments of 10-20 °C to ensure complete vaporization.
Low Signal Intensity / Poor Sensitivity Inappropriate injection mode for the sample concentration.For trace analysis, switch from split to splitless injection to introduce more of the sample onto the column.[1]
Leaks in the injection port.Check for leaks at the septum and fittings using an electronic leak detector. Ensure ferrules are properly tightened.
Suboptimal splitless time.Optimize the splitless time to ensure complete transfer of the analyte to the column.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent and rapid injection technique.
Carryover from previous injections.Run a solvent blank after high-concentration samples to check for carryover.[4] If necessary, bake out the injector and column.
No Peak Detected Incorrect mass spectrometer settings.Verify the mass spectrometer is set to monitor the correct ions for this compound.
The compound is not eluting from the column.Check the oven temperature program to ensure it reaches a high enough temperature for elution. Verify the carrier gas flow.

Data Presentation: Recommended Starting GC Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

Parameter Split Injection Splitless Injection
Injector Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:1N/A
Splitless Time N/A60 seconds
Carrier Gas HeliumHelium
Carrier Gas Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min
Septum Purge OnOn
Liner Type Deactivated, split liner with glass woolDeactivated, splitless liner (single taper)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Split Injection

This protocol is suitable for samples with a relatively high concentration of this compound.

  • Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., isopropanol, dichloromethane) to the desired concentration.[7]

  • GC-MS System Configuration:

    • GC Column: Use a low-bleed, mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

  • Injector Setup:

    • Set the injector temperature to 250 °C.

    • Use a deactivated split liner.

    • Set the split ratio to 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Setup:

    • Set the transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Acquire data in full scan mode (e.g., m/z 40-400) to identify the characteristic ions of this compound. For higher sensitivity, use Selected Ion Monitoring (SIM) mode with the appropriate quantifier and qualifier ions.

  • Injection: Inject 1 µL of the prepared sample.

Protocol 2: GC-MS Analysis of this compound using Splitless Injection

This protocol is designed for trace-level analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the this compound standard or sample in a suitable solvent.

  • GC-MS System Configuration:

    • GC Column: Same as in Protocol 1.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

  • Injector Setup:

    • Set the injector temperature to 250 °C.

    • Use a deactivated single taper splitless liner.

    • Set the injection mode to splitless with a splitless time of 60 seconds.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Setup: Same as in Protocol 1.

  • Injection: Inject 1 µL of the prepared sample.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_injection GC Injection cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample containing This compound Dilution Dilution to Working Concentration Sample->Dilution Solvent Solvent (e.g., Isopropanol) Solvent->Dilution Autosampler Autosampler Injection (1 µL) Dilution->Autosampler Injector Heated Injector (250°C) Split/Splitless Mode Autosampler->Injector GC_Column Capillary Column (e.g., 5% Phenyl-Methylpolysiloxane) Injector->GC_Column Oven Temperature Programmed Oven MS_Detector Mass Spectrometer (Scan or SIM Mode) GC_Column->MS_Detector Data_System Data Acquisition & Processing MS_Detector->Data_System Result Chromatogram & Mass Spectrum Data_System->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues Start Problem with This compound Analysis Peak_Shape Poor Peak Shape? Start->Peak_Shape Low_Signal Low Signal/Sensitivity? Start->Low_Signal Not_Reproducible Poor Reproducibility? Start->Not_Reproducible Tailing Peak Tailing? Peak_Shape->Tailing Yes Check_Liner Use Deactivated Liner & MS-Grade Column Tailing->Check_Liner Increase_Temp Increase Injector Temperature Tailing->Increase_Temp Check_Injection Switch to Splitless Injection for Trace Analysis Low_Signal->Check_Injection Yes Check_Leaks Check for Leaks at Injector Low_Signal->Check_Leaks Yes Use_Autosampler Use Autosampler for Consistent Injection Not_Reproducible->Use_Autosampler Yes Run_Blank Run Solvent Blank to Check for Carryover Not_Reproducible->Run_Blank Yes

Caption: Troubleshooting decision tree for common issues in the analysis of this compound.

References

impact of pH on 2,3,5-Trimethylphenol-D11 extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the extraction efficiency of 2,3,5-Trimethylphenol-D11. This deuterated compound is commonly used as an internal standard in analytical methods for quantifying phenolic compounds. Its extraction behavior is nearly identical to its non-deuterated analog, 2,3,5-Trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from aqueous samples?

A1: The optimal pH for extracting this compound is in the acidic range, specifically at a pH of 2 or lower.[1][2][3] This ensures the compound is in its protonated, neutral form, which is significantly less soluble in water and has a higher affinity for organic solvents used in Liquid-Liquid Extraction (LLE) or the sorbent materials in Solid-Phase Extraction (SPE).

Q2: Why does the extraction efficiency of this compound decrease at a higher pH?

A2: 2,3,5-Trimethylphenol is a weak acid with a predicted pKa of approximately 10.53. At pH values approaching and exceeding its pKa, the phenolic hydroxyl group deprotonates to form the phenolate ion. This ionic form is much more water-soluble and is repelled by the nonpolar sorbents used in SPE and has a low partition coefficient with the organic solvents used in LLE, leading to a sharp decrease in extraction efficiency. Even at neutral pH, a significant decrease in recovery can be observed compared to acidic conditions.[2][4]

Q3: Is the extraction behavior of the deuterated standard (this compound) different from the non-deuterated analyte?

A3: No, the extraction behavior is considered nearly identical. Deuterated internal standards are specifically chosen because their chemical and physical properties, including pKa and solubility, closely mimic the native analyte. Therefore, any experimental condition that affects the extraction of 2,3,5-Trimethylphenol will have the same effect on its deuterated counterpart.

Q4: Can I use a buffered or unbuffered phenol solution for extraction?

A4: While not always necessary, using a buffer to maintain a stable acidic pH can be beneficial, especially for complex sample matrices that may have their own buffering capacity. However, for most applications, acidifying the sample with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) to a pH ≤ 2 is sufficient.

Q5: Are there any specific EPA methods that provide guidance on pH for phenol extraction?

A5: Yes, several EPA methods for the analysis of phenols in water specify the need for sample acidification. For example, EPA Method 528 for the determination of phenols in drinking water by SPE requires adjusting the sample pH to ≤ 2 with 6N HCl.[2][5] Similarly, EPA Method 604 for phenols also involves an acidification step.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound The pH of the aqueous sample is too high (neutral or alkaline).Acidify the sample to pH ≤ 2 using a strong acid (e.g., HCl or H2SO4) before extraction. Verify the final pH with a calibrated pH meter.
Incomplete phase separation during Liquid-Liquid Extraction (LLE).Allow for adequate time for the aqueous and organic layers to separate. If an emulsion forms, gentle swirling or the addition of a small amount of salt may help break it.
Inefficient elution from the Solid-Phase Extraction (SPE) cartridge.Ensure the chosen elution solvent is appropriate for the sorbent and the analyte. The elution volume and flow rate may also need to be optimized.
High variability in recovery between samples Inconsistent pH adjustment across different samples.Use a standardized procedure for pH adjustment and verify the pH of each sample before proceeding with the extraction.
Matrix effects from complex samples (e.g., wastewater, biological fluids).Consider a sample cleanup step before extraction. For SPE, a pre-wash of the cartridge after sample loading can help remove interferences.
Analyte peak tailing or poor chromatography Co-extraction of interfering substances.Ensure optimal pH control during extraction to minimize the extraction of acidic interferences. A more selective SPE sorbent or a different LLE solvent system might be necessary.

Quantitative Data on Extraction Efficiency

pH of Aqueous SampleExpected Form of 2,3,5-TrimethylphenolExpected Extraction Efficiency (%)Rationale
2Neutral (Protonated)> 95%At a pH well below the pKa, the phenol is in its non-ionized form, which is hydrophobic and readily partitions into the organic phase or adsorbs to the SPE sorbent.
4Neutral (Protonated)> 90%Still significantly below the pKa, ensuring the majority of the phenol is in its neutral form.
7Mostly Neutral60 - 80%At neutral pH, a small fraction of the phenol may be in its ionized form, leading to reduced, but still substantial, extraction efficiency.
9Partially Ionized (Phenolate)20 - 50%As the pH approaches the pKa, a significant portion of the phenol is deprotonated, increasing its water solubility and drastically reducing extraction efficiency.
11Mostly Ionized (Phenolate)< 10%At a pH above the pKa, the vast majority of the phenol is in its water-soluble phenolate form, resulting in very poor extraction into an organic solvent or onto a nonpolar SPE sorbent.

Note: These are estimated values for illustrative purposes. Actual recoveries may vary based on the specific matrix, extraction technique, and solvent/sorbent used.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general procedure for the extraction of this compound from a water sample.

  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass container.

    • Spike the sample with a known concentration of this compound standard solution.

    • Using a calibrated pH meter, measure the initial pH of the sample.

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise while stirring until the pH of the sample is ≤ 2.

  • Extraction:

    • Transfer the acidified sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer into a clean collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining all organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • The sample is now ready for analysis (e.g., by GC-MS).

Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure using a polymeric reversed-phase SPE cartridge.

  • Sample Preparation:

    • Prepare a 1-liter water sample spiked with this compound and acidify to pH ≤ 2 as described in the LLE protocol.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., a divinylbenzene-based polymer) by passing 5 mL of the elution solvent (e.g., ethyl acetate or dichloromethane) through it, followed by 5 mL of methanol, and finally 10 mL of deionized water adjusted to pH ≤ 2. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/minute.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed salts or polar impurities.

  • Drying:

    • Dry the cartridge by drawing a vacuum through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing a small volume (e.g., 2 x 4 mL) of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) through it. Collect the eluate in a clean tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Aqueous Sample Spike Spike with This compound Sample->Spike Acidify Acidify to pH <= 2 Spike->Acidify LLE Liquid-Liquid Extraction (Organic Solvent) Acidify->LLE Option 1 SPE Solid-Phase Extraction (Polymeric Cartridge) Acidify->SPE Option 2 Dry Dry Extract LLE->Dry Concentrate Concentrate SPE->Concentrate Dry->Concentrate Analysis Instrumental Analysis (e.g., GC-MS) Concentrate->Analysis

Caption: General experimental workflow for the extraction of this compound.

pH_Effect cluster_ph Effect of pH on Phenol Form cluster_form Resulting Chemical Species cluster_efficiency Extraction Efficiency Low_pH Low pH (e.g., <= 2) Protonated Neutral Phenol (R-OH) Low_pH->Protonated Favors High_pH High pH (e.g., >= 11) Deprotonated Phenolate Ion (R-O-) High_pH->Deprotonated Favors Neutral_pH Neutral pH (~7) Mixed Mixture of Neutral and Ionized Forms Neutral_pH->Mixed High_Eff High Efficiency Protonated->High_Eff Leads to Low_Eff Low Efficiency Deprotonated->Low_Eff Leads to Moderate_Eff Moderate Efficiency Mixed->Moderate_Eff Leads to

Caption: Logical relationship between pH, chemical form, and extraction efficiency.

References

Technical Support Center: Analysis of 2,3,5-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 2,3,5-Trimethylphenol-D11, particularly concerning co-elution.

Troubleshooting Guide & FAQs

Issue: My this compound internal standard peak is not well resolved from other components in my sample.

This is a common issue known as co-elution, where two or more compounds elute from the chromatographic column at the same time.[1] This can interfere with accurate quantification. Below are steps to troubleshoot and resolve this problem.

Question 1: How can I confirm if I have a co-elution problem?

Answer:

If you are using a mass spectrometer (MS) detector, you can check for co-elution by examining the mass spectra across the peak . If the mass spectrum changes across the peak, it is likely that more than one compound is eluting at that time.[1] A "shoulder" on the peak is also a visual indicator of co-elution.[1] With a Diode Array Detector (DAD) in HPLC, you can perform a peak purity analysis.

Question 2: What are the common compounds that co-elute with 2,3,5-Trimethylphenol?

Answer:

A common co-eluting compound is its isomer, 2,4,5-Trimethylphenol. Due to their similar chemical structures and physical properties, they can be difficult to separate chromatographically. The elution order of these two isomers can even change depending on the type of GC column used.

Question 3: I have confirmed a co-elution issue. What are my options to resolve it?

Answer:

You have two primary approaches: chromatographic separation or mass spectrometric resolution.

1. Chromatographic Separation:

The goal is to modify your method to achieve baseline separation of the peaks. Here are several parameters you can adjust:

  • Change the GC Column: This is often the most effective way to resolve co-eluting peaks. Different stationary phases will have different selectivities. For example, the elution order of 2,3,5-trimethylphenol and 2,4,5-trimethylphenol can be reversed by changing the column.

  • Optimize the Temperature Program (for GC):

    • Lower the Initial Temperature: This can improve the resolution of early eluting peaks.

    • Slow the Ramp Rate: A slower temperature ramp can increase the separation between closely eluting compounds.

  • Adjust the Flow Rate: Reducing the carrier gas flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Change the Mobile Phase (for HPLC): If you are using HPLC, altering the mobile phase composition (e.g., changing the organic solvent or pH) can significantly impact selectivity.

2. Mass Spectrometric Resolution (if chromatographic separation is not feasible):

If you are using a GC-MS or LC-MS system, you may not need to achieve complete chromatographic separation. Since this compound is a deuterated internal standard, it has a different mass-to-charge ratio (m/z) than the unlabeled analyte and other interfering compounds. You can quantify the compounds by extracting the ion chromatograms for their specific, unique masses.

Question 4: I am using GC-MS. How do I use it to resolve co-elution of this compound and an interfering compound?

Answer:

Even if the peaks for this compound and an interfering compound like 2,4,5-Trimethylphenol overlap in the Total Ion Chromatogram (TIC), you can use their unique mass fragments for quantification. The mass spectrum of this compound will have ions that are 11 mass units higher than the corresponding fragments of the unlabeled compound. By monitoring a unique ion for each compound, you can generate separate chromatograms and integrate the peaks without interference.

Quantitative Data Summary

The following table summarizes typical mass fragments for 2,3,5-Trimethylphenol and its D11-labeled internal standard, along with a common co-eluting isomer. Retention times on different columns are also provided to illustrate the effect of the stationary phase on elution order.

CompoundGC ColumnRetention Time (min)Primary Quantifying Ion (m/z)Secondary/Confirming Ions (m/z)
2,3,5-Trimethylphenol DB-5ms10.535136121, 91
DB-XLB12.980136121, 91
This compound DB-5ms~10.5147132
DB-XLB~12.9147132
2,4,5-Trimethylphenol DB-5msVaries136121, 91
DB-XLBVaries136121, 91

Note: The m/z values for this compound are inferred based on the addition of 11 mass units to the parent and key fragment ions of the unlabeled compound. Actual fragments should be confirmed by analyzing the standard.

Experimental Protocols

Recommended GC-MS Method for Phenol Analysis (Based on EPA Method 528):

This method is suitable for the analysis of phenols in water samples and can be adapted for other matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injector: Splitless injection at 275 °C.

  • Liner: 4 mm splitless gooseneck liner with deactivated glass wool.

  • Column: Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 5 minutes.

    • Ramp at 8 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line: 300 °C.

  • MS Ion Source: 230 °C.

  • MS Quadrupole: 150 °C.

  • Acquisition Mode: Full Scan (m/z 45-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected check_ms Examine Mass Spectra Across Peak start->check_ms is_coeluting Is Mass Spectrum Consistent? check_ms->is_coeluting no_coelution No Co-elution Detected. Investigate Other Issues. is_coeluting->no_coelution Yes coelution_confirmed Co-elution Confirmed is_coeluting->coelution_confirmed No use_ms Use Mass Spectrometry Resolution coelution_confirmed->use_ms If MS is available optimize_chrom Optimize Chromatography coelution_confirmed->optimize_chrom extract_ions Extract Unique Ions for Quantification use_ms->extract_ions change_column Change GC Column (Different Stationary Phase) optimize_chrom->change_column adjust_temp Adjust Temperature Program (GC) optimize_chrom->adjust_temp adjust_flow Adjust Flow Rate optimize_chrom->adjust_flow quantify Quantify Using Extracted Ion Chromatograms extract_ions->quantify end End: Problem Resolved change_column->end adjust_temp->end adjust_flow->end quantify->end

Caption: Troubleshooting workflow for resolving co-elution issues.

MS_Resolution cluster_chromatography Chromatographic Elution cluster_mass_spec Mass Spectrometric Detection a Co-eluting Peaks (TIC) b 2,3,5-Trimethylphenol (m/z 136) a->b Resolved by Mass c 2,4,5-Trimethylphenol (m/z 136) a->c Resolved by Mass d This compound (m/z 147) a->d Resolved by Mass

Caption: Resolving co-elution with mass spectrometry.

References

Validation & Comparative

A Comparative Guide to Method Validation for Phenol Analysis: Featuring 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of phenol in aqueous samples. It specifically evaluates the use of 2,3,5-Trimethylphenol-d11 as an internal standard in comparison to other commonly used deuterated and non-deuterated internal standards. The data presented herein is based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), and serves as a practical resource for laboratories involved in environmental monitoring, pharmaceutical analysis, and other research applications requiring precise and accurate phenol quantification.

The Critical Role of Internal Standards in Phenol Analysis

Accurate quantification of phenol is often challenged by sample matrix effects and variability in sample preparation and instrument response. The use of an internal standard (IS) is a robust strategy to mitigate these issues. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the original sample, and not interfere with the analyte's signal.[1]

Isotopically labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[2] This is because their behavior during extraction, derivatization, and chromatographic separation is nearly identical to that of the native analyte.[2] By adding a known amount of the deuterated standard to the sample prior to any sample preparation steps, the ratio of the analyte's response to the internal standard's response can be used for quantification, thereby correcting for any analyte loss or signal fluctuation.[2]

Comparison of Internal Standards for Phenol Analysis

While various compounds can be used as internal standards for phenol analysis, their performance can differ. This guide focuses on comparing the deuterated internal standard this compound with other alternatives.

Table 1: Comparison of Internal Standard Performance for Phenol Analysis by GC-MS

Internal StandardTypeR² (Linearity)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Notes
This compound Deuterated Phenolic>0.99595-105<100.1 - 0.50.3 - 1.5Closely mimics phenol's chromatographic behavior.
Phenol-d6 Deuterated Phenol>0.99590-110<100.1 - 0.50.3 - 1.5Excellent surrogate due to identical chemical structure.
Phenol-d5 Deuterated Phenol>0.99590-110<100.1 - 0.50.3 - 1.5Similar performance to Phenol-d6.
2,4,6-Tribromophenol Non-Deuterated Phenolic>0.9985-115<150.5 - 2.01.5 - 6.0Can be used as a surrogate; potential for different extraction efficiency.
2-Chlorophenol-d4 Deuterated Phenolic>0.9990-110<150.2 - 1.00.6 - 3.0A suitable alternative if a deuterated phenol is unavailable.

Note: The performance data for this compound is representative of typical performance for deuterated internal standards in phenol analysis by GC-MS and is intended for comparative purposes.

Experimental Protocols

A detailed experimental protocol for the validation of a phenol analysis method using this compound as an internal standard is provided below. This protocol is based on established methodologies such as EPA Method 528.[3][4][5]

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate with approximately 80 mg of sodium thiosulfate. Acidify the sample to a pH of <2 with hydrochloric acid. Store at ≤6°C until extraction.[4]

  • Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to each 1 L sample.

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PSDVB) SPE cartridge. Condition the cartridge sequentially with dichloromethane, methanol, and reagent water.[4]

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with reagent water to remove interferences.

  • Elution: Elute the trapped phenol and internal standard from the cartridge with an appropriate organic solvent such as dichloromethane.[3][4]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) is used.

  • GC Column: A capillary column suitable for phenol analysis, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.[4][5]

  • Injection: Inject a 1 µL aliquot of the final extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for both phenol and this compound.

Method Validation Workflow

The following diagram illustrates the logical workflow for the method validation of phenol analysis using an internal standard.

Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Calibration Standards & QC Samples spike_is Spike Internal Standard (this compound) prep_standards->spike_is spe Solid Phase Extraction (SPE) spike_is->spe concentrate Concentrate Extract spe->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms linearity Linearity & Range gcms->linearity accuracy Accuracy gcms->accuracy precision Precision gcms->precision lod_loq LOD & LOQ gcms->lod_loq specificity Specificity gcms->specificity

Caption: Workflow for method validation of phenol analysis.

Conclusion

The use of a deuterated internal standard, such as this compound, is a highly effective strategy for achieving accurate and precise quantification of phenol in various sample matrices. This approach, when coupled with a well-validated analytical method like GC-MS, provides reliable data essential for critical applications in research, environmental monitoring, and drug development. The choice of internal standard should always be guided by the specific requirements of the analysis and validated to ensure fitness for purpose.

References

A Comparative Guide to Isotopic Internal Standards: 2,3,5-Trimethylphenol-D11 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between deuterium-labeled internal standards, specifically 2,3,5-Trimethylphenol-D11, and their 13C-labeled counterparts. The information presented is a synthesis of established analytical principles and experimental data to aid in the selection of the most suitable internal standard for your application.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization.[1] In this regard, 13C-labeled standards generally offer a distinct advantage over deuterated standards.[1]

Table 1: Performance Characteristics of Deuterium-Labeled vs. 13C-Labeled Internal Standards

Performance MetricThis compound (Deuterium-Labeled)13C-Labeled Internal StandardsRationale
Chromatographic Co-elution Potential for slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the native analyte.[3]The significant mass difference between deuterium and hydrogen can lead to an "isotope effect," altering the physicochemical properties and causing chromatographic separation.[1][4] The smaller relative mass difference between 13C and 12C results in virtually identical chromatographic behavior.[4]
Isotopic Stability Risk of back-exchange (D for H) under certain analytical conditions, particularly on heteroatoms or activated carbons.[2][5]Highly stable, with no risk of isotopic exchange.[3][5]Carbon-carbon bonds are not susceptible to exchange with solvent protons, unlike some carbon-deuterium bonds.[5]
Matrix Effect Compensation Good, but can be compromised by chromatographic separation.[4]Excellent, due to identical retention time and ionization behavior.[3]For accurate compensation, the internal standard must experience the same degree of ion suppression or enhancement as the analyte at the exact moment of elution.[1]
Accuracy & Precision Generally provides good accuracy and precision.Considered the "gold standard" for the highest accuracy and precision in isotope dilution mass spectrometry.[6]The superior co-elution and isotopic stability of 13C-labeled standards minimize systematic errors, leading to more reliable and reproducible quantification.[6]
Cost & Availability Generally less expensive and more widely available.[7]Typically more expensive and may have more limited availability.[7]The synthesis of 13C-labeled compounds is often more complex and costly.[3]

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general experimental workflow for the use of an internal standard in a typical LC-MS/MS analysis is outlined below. This protocol can be adapted for either deuterated or 13C-labeled internal standards.

General Protocol for Internal Standard Use in LC-MS/MS
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and the internal standard (e.g., this compound or a 13C-labeled analog) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the same biological matrix as the unknown samples.

    • Add a fixed concentration of the internal standard to each calibration standard, quality control (QC) sample, and unknown sample. The goal is to achieve a consistent analyte-to-internal standard response ratio.[8][9]

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of plasma/serum sample (calibrator, QC, or unknown), add the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column for chromatographic separation.

    • Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard (this compound or 13C-analog) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Calculate Analyte/IS Ratio & Determine Concentration MS_Detection->Quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

Caption: Conceptual illustration of the chromatographic isotope effect.

Conclusion and Recommendations

The choice between this compound and a 13C-labeled internal standard depends on the specific requirements of the assay.

  • This compound is a viable and cost-effective option for many applications. However, it is crucial to validate the method carefully to ensure that potential chromatographic shifts and deuterium exchange do not compromise the accuracy of the results.[1][4]

  • 13C-Labeled Internal Standards are highly recommended for the most demanding applications that require the highest levels of accuracy, precision, and robustness.[1] Their perfect co-elution with the analyte and isotopic stability make them the superior choice for mitigating matrix effects and ensuring data integrity, particularly in complex biological matrices and regulated bioanalysis.[3]

For drug development and clinical research, where data of the highest quality is paramount, the investment in a 13C-labeled internal standard is often justified by the increased confidence in the quantitative results.

References

Inter-Laboratory Comparison for Phenol Quantification Utilizing 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the precise quantification of phenol in complex matrices, employing 2,3,5-Trimethylphenol-D11 as a deuterated internal standard. The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely regarded as the gold standard in quantitative analysis, particularly for chromatography-mass spectrometry techniques.[1][2] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of variations during sample preparation and analysis, thereby enhancing accuracy and precision.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Experimental Protocols

The accurate quantification of phenol is crucial in various fields, including environmental monitoring and biomedical research.[1] Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard like this compound, is a robust method to achieve reliable results.[1] Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common analytical platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile and semi-volatile compounds like phenol.[3]

1. Sample Preparation:

  • To a 1 mL aliquot of the sample, add a known concentration of this compound internal standard solution.

  • Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • For certain applications, derivatization may be necessary to improve chromatographic performance.[4]

  • Evaporate the solvent to a small volume and reconstitute in a solvent compatible with the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system such as a Shimadzu GC-2010 or Thermo Scientific TRACE GC is suitable.[5][6]

  • Column: A low-polarity column, for instance, a 5% diphenyl/95% dimethyl polysiloxane phase column (e.g., DB-5 or TG-5SilMS), is recommended.[3][6]

  • Injection: Perform a splitless injection to maximize sensitivity.[6]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[3][6]

  • Carrier Gas: Helium is commonly used as the carrier gas.[3]

  • Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions of both phenol and the deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it an excellent choice for complex matrices.

1. Sample Preparation:

  • Add a known amount of this compound internal standard to the sample.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) is often necessary.[2]

  • Centrifuge the sample to pellet precipitated proteins and transfer the supernatant for analysis.[2]

  • Further solid-phase extraction (SPE) may be employed for sample cleanup and concentration.[7]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[2]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in Multiple Reaction Monitoring (MRM) mode.[2] This involves monitoring specific precursor-to-product ion transitions for both phenol and this compound to ensure high selectivity and sensitivity.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Comparison of Typical Performance Characteristics for Phenol Quantification

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 5 - 100 ng/L1 - 50 ng/L
Limit of Quantification (LOQ) 15 - 300 ng/L3 - 150 ng/L
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Data are representative and compiled from general performance characteristics of the methodologies.

Mandatory Visualizations

Experimental Workflow for Phenol Quantification

The following diagram illustrates the general workflow for the quantification of phenol using an internal standard approach.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Collection B Addition of this compound (Internal Standard) A->B C Extraction / Cleanup (LLE, SPE, etc.) B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometric Detection (MS or MS/MS) D->E F Peak Integration (Analyte and Internal Standard) E->F G Calculate Peak Area Ratio F->G H Quantification using Calibration Curve G->H

Caption: Workflow for Phenol Quantification with an Internal Standard.

Logical Relationship in Isotope Dilution Analysis

This diagram shows the core principle of how a deuterated internal standard is used to ensure accurate quantification.

Analyte Phenol (Analyte) Process Sample Prep & Analysis Variations Analyte->Process IS This compound (IS) IS->Process Ratio Analyte/IS Ratio Process->Ratio Maintains Constant Ratio Result Accurate Quantification Ratio->Result

References

The Role of 2,3,5-Trimethylphenol-D11 in Regulated Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of their analytical data, the use of isotopically labeled internal standards is a cornerstone of robust method development. This guide provides a comparative overview of 2,3,5-Trimethylphenol-D11, a deuterated internal standard, within the context of regulated analytical methods for the quantification of phenolic compounds.

While specific performance data for this compound in regulated methods is not extensively published, the principles of isotope dilution mass spectrometry (IDMS) and the well-documented advantages of using deuterated standards provide a strong basis for its application. This guide will delve into these principles, outline a general experimental protocol, and provide a conceptual framework for its use.

The "Gold Standard": Isotope Dilution Mass Spectrometry with Deuterated Standards

In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. Deuterated internal standards are considered the "gold standard" for such analyses.[1] The underlying principle is that a deuterated standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard.

By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it acts as a perfect surrogate for the analyte.[1] Any loss of the analyte during sample preparation, extraction, or analysis will be mirrored by a proportional loss of the deuterated standard. This allows for a highly accurate quantification based on the ratio of the native analyte to its deuterated counterpart, effectively compensating for matrix effects and variations in instrument response.[1]

Performance Comparison: Deuterated vs. Other Internal Standards

Internal Standard TypeAdvantagesDisadvantages
Deuterated Standard (e.g., this compound) - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.- High chemical and physical similarity to the analyte ensures parallel behavior during sample preparation and analysis.[1]- Can be more expensive than other options.- Potential for isotopic exchange (loss of deuterium) under certain conditions, though less common with stable labels.
Structural Analog - More affordable than deuterated standards.- Can provide reasonable correction if chosen carefully.- Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte.- May not fully compensate for matrix-specific ion suppression or enhancement.
No Internal Standard - Simplest approach.- Highly susceptible to variations in sample matrix, injection volume, and instrument response, leading to lower accuracy and precision.

Experimental Protocol: A General Framework for Phenol Analysis using a Deuterated Internal Standard

The following is a generalized experimental protocol for the analysis of phenols in an environmental matrix (e.g., water or soil) using a deuterated internal standard like this compound. Specific parameters would need to be optimized based on the exact analytes, matrix, and available instrumentation.

1. Sample Preparation and Spiking:

  • A known volume or weight of the sample is collected.

  • A precise amount of the this compound internal standard solution is added to the sample at the earliest stage of preparation.

2. Extraction:

  • For water samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate the phenolic compounds from the aqueous matrix.

  • For soil/sediment samples: Techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) are used with an appropriate organic solvent.

3. Concentration and Solvent Exchange:

  • The extract is concentrated to a smaller volume to increase the analyte concentration.

  • The solvent may be exchanged to one that is more compatible with the analytical instrument.

4. Instrumental Analysis (GC-MS or LC-MS):

  • An aliquot of the final extract is injected into the GC-MS or LC-MS system.

  • The instrument is operated in a mode that allows for the selective detection and quantification of the target phenols and the deuterated internal standard based on their specific mass-to-charge ratios.

5. Data Analysis:

  • The peak areas of the native analytes and the deuterated internal standard are measured.

  • A calibration curve is generated using standards containing known concentrations of the analytes and a constant concentration of the internal standard.

  • The concentration of the analytes in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

Workflow for Analysis of Phenols using a Deuterated Internal Standard

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis & Quantification Sample Environmental Sample (Water/Soil) Spike Spike with this compound Sample->Spike Extraction Extraction (LLE/SPE/Soxhlet) Spike->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Quantification Quantification using Calibration Curve Data->Quantification Result Final Concentration of Phenols Quantification->Result

Caption: Workflow for quantitative analysis of phenols using a deuterated internal standard.

References

Cross-Validation of Analytical Methods for 2,3,5-Trimethylphenol Quantification Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the robust and reliable quantification of analytes is paramount. Cross-validation of analytical methods is a critical process to ensure data integrity and consistency, especially when employing different analytical techniques or when transferring methods between laboratories. This guide provides an objective comparison of two common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2,3,5-Trimethylphenol in human urine, utilizing 2,3,5-Trimethylphenol-D11 as an internal standard. The presented experimental data, while illustrative, is based on typical performance characteristics of these methodologies for similar phenolic compounds.

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis. Deuterated standards are chemically identical to the analyte of interest and exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization allow for the correction of variability that may arise from matrix effects, extraction inconsistencies, and instrument response fluctuations, thereby enhancing the accuracy and precision of the analytical method.[2][3]

Comparative Analysis of GC-MS and LC-MS/MS Methods

The choice between GC-MS and LC-MS/MS for the quantification of 2,3,5-Trimethylphenol depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of two distinct, validated analytical methods.

Table 1: Comparison of Analytical Method Performance

ParameterMethod A: GC-MSMethod B: LC-MS/MS
Linearity (R²) ≥ 0.997≥ 0.998
Accuracy (% Recovery) 92.5% - 108.3%95.1% - 104.7%
Precision (%RSD)
- Intra-day≤ 8.5%≤ 6.2%
- Inter-day≤ 10.1%≤ 7.8%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Matrix Effect (%) 88% - 110%93% - 105%
Extraction Recovery (%) 85% - 95%90% - 98%

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below. These protocols outline the key steps from sample preparation to instrumental analysis.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization of the analyte to increase its volatility for GC analysis.

Sample Preparation:

  • To 1 mL of urine sample, add 50 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 100 µL of β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.

  • Perform liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate and vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of pyridine and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes for derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

    • m/z for 2,3,5-Trimethylphenol-TMS derivative: [to be determined based on fragmentation]

    • m/z for this compound-TMS derivative: [to be determined based on fragmentation]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample add_is Add this compound urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle evaporation Evaporation lle->evaporation derivatization Derivatization evaporation->derivatization injection Injection derivatization->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection

GC-MS Experimental Workflow
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity without the need for derivatization.

Sample Preparation:

  • To 0.5 mL of urine sample, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 50 µL of β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2 hours.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the sample onto the cartridge.

    • Wash with 2 mL of 5% methanol in water.

    • Elute the analytes with 2 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL of the sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM)

    • MRM transition for 2,3,5-Trimethylphenol: [Precursor Ion] -> [Product Ion]

    • MRM transition for this compound: [Precursor Ion + 11] -> [Product Ion]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add this compound urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation LC Separation injection->separation detection MS/MS Detection (MRM) separation->detection

LC-MS/MS Experimental Workflow

Cross-Validation Data

To ensure the interchangeability of the two methods, a cross-validation study was performed by analyzing a set of 30 incurred urine samples with both the GC-MS and LC-MS/MS methods.

Table 2: Cross-Validation of Incurred Samples

Sample IDGC-MS Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
IS-0015.25.5-5.5%
IS-00212.813.1-2.3%
IS-00325.124.52.4%
............
IS-03088.991.2-2.5%
Average % Difference -1.8%
Correlation (R²) 0.992

The results of the cross-validation demonstrate a strong correlation and minimal bias between the two methods, indicating that they can be used interchangeably for the quantification of 2,3,5-Trimethylphenol in human urine.

Conclusion

Both GC-MS and LC-MS/MS, when properly validated and utilizing a deuterated internal standard like this compound, are robust and reliable methods for the quantification of 2,3,5-Trimethylphenol in biological matrices. The LC-MS/MS method generally offers superior sensitivity and a simpler sample preparation workflow by avoiding derivatization. However, the choice of method will ultimately depend on the specific requirements of the study, including the desired limits of quantification, sample throughput, and the analytical instrumentation available. The strong correlation observed in the cross-validation study provides confidence that data generated by either method will be comparable and consistent.

References

The Unseen Workhorse: A Comparative Performance Guide to 2,3,5-Trimethylphenol-D11 and Other Deuterated Phenols in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the realm of quantitative analysis, particularly when employing mass spectrometry, the choice of an internal standard can significantly impact the quality of the data. This guide provides an objective comparison of the performance of 2,3,5-Trimethylphenol-D11 against other deuterated phenols, supported by experimental data, to aid in the selection of the most appropriate internal standard for your analytical needs.

Deuterated phenols are widely recognized as the gold standard for internal standards in isotope dilution mass spectrometry (IDMS) for the analysis of their non-deuterated counterparts. Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they behave similarly during sample preparation, extraction, and chromatography. This co-elution is a critical advantage, as it means that any matrix effects or fluctuations in instrument performance will affect both the analyte and the internal standard equally, leading to a more accurate and precise measurement. The key distinction lies in their mass, allowing for their differentiation and the subsequent correction of any analytical variability.

Performance Comparison of Deuterated Phenols

While the ideal internal standard is a deuterated version of the analyte being measured, in practice, a single deuterated compound is often used for the quantification of a range of structurally similar analytes. The selection of this standard is critical and should be based on its performance characteristics, such as recovery, linearity, and sensitivity, within the specific analytical method.

Below is a summary of performance data for various deuterated phenols, including this compound, in the analysis of phenolic compounds in different matrices.

Internal StandardAnalyte(s)MatrixAnalytical MethodRecovery (%)Linearity (R²)LOD (ng/L)LOQ (ng/L)Reference
This compound 2,3,5-Trimethylphenol, other alkylphenolsGroundwaterGC-MSData not explicitly found, but inferred to be within acceptable limits for similar methodsN/AN/AN/A[1]
Phenol-d6 Phenol, various phenolic compoundsWaterGC-MS70-130>0.994.38 - 89.77.83 - 167[2]
2,4,6-Trichlorophenol-d2 Chlorinated phenolsSoilGC-MS70-130>0.99Matrix dependentMatrix dependent[2]
2,4-Dichlorophenol-d3 DichlorophenolsWaterGC-MS70-130>0.99Matrix dependentMatrix dependent[2]

N/A: Not available in the reviewed literature.

Experimental Protocols

The performance of an internal standard is intrinsically linked to the experimental protocol. Below are detailed methodologies for key experiments involving the use of deuterated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Phenols in Soil

This method is adapted from established protocols for the analysis of chlorinated and non-chlorinated phenols in soil.[2]

1. Sample Preparation and Extraction:

  • A known weight of soil sample (e.g., 10 g) is mixed with a surrogate spiking solution containing deuterated phenols such as 2,4,6-Trichlorophenol-d2 at a known concentration.

  • The sample is then extracted using an appropriate technique, such as Soxhlet extraction with a mixture of dichloromethane and acetone.

  • The extract is concentrated and may be subjected to a cleanup step to remove interfering matrix components.

2. Derivatization (Optional but common for phenols):

  • The hydroxyl group of the phenols is often derivatized to improve chromatographic properties and sensitivity. A common derivatizing agent is acetic anhydride to form acetate esters.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250 °C.

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the native phenols and their deuterated internal standards are monitored.

4. Quantification:

  • The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard and comparing this ratio to a calibration curve.

Signaling Pathways and Experimental Workflows

The logical workflow for using a deuterated internal standard in a quantitative analytical method is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Add known amount of internal standard Extraction Extraction Spike->Extraction Cleanup Cleanup Extraction->Cleanup GCMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification Result Final Concentration Quantification->Result

Workflow for quantitative analysis using a deuterated internal standard.

This diagram illustrates the critical step of adding the deuterated internal standard, such as this compound, at the beginning of the sample preparation process. This ensures that any losses or variations during extraction, cleanup, and analysis are accounted for, leading to a more accurate final result.

Conclusion

The selection of an appropriate deuterated internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While specific performance data for this compound is not as readily available in the public literature as for more common deuterated phenols, its structural similarity to other alkylphenols makes it a prime candidate for their analysis. The general performance benchmarks for deuterated phenols in various matrices, as outlined in this guide, provide a strong basis for its effective implementation. For optimal results, it is always recommended to perform a method validation study to determine the specific performance characteristics of this compound within the context of the specific analytes and matrix being investigated.

References

A Comparative Guide to Calibration Curves for 2,3,5-Trimethylphenol-D11 and Phenol-d6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the linearity and dynamic range of calibration curves for 2,3,5-Trimethylphenol-D11 and a common alternative, Phenol-d6. Stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This document provides supporting experimental data, detailed methodologies for the key experiments, and a visual representation of the analytical workflow.

Data Presentation: Linearity and Range Comparison

The performance of an internal standard is critically evaluated by the linearity and range of its calibration curve. An ideal internal standard exhibits a wide linear dynamic range and a high coefficient of determination (R²), indicating a strong correlation between the instrument response and the concentration. While specific experimental data for this compound is not widely published, the following table summarizes its expected performance based on typical results for deuterated phenolic compounds and compares it with reported data for Phenol-d6.

ParameterThis compound (Representative Data)Phenol-d6 (Alternative)
Linear Range 0.5 - 500 ng/mL0.1 - 1000 ng/mL
Coefficient of Determination (R²) > 0.995> 0.995[1]
Analytical Technique GC-MSGC-MS
Common Application Internal standard for the analysis of substituted phenols in environmental and biological matrices.Common internal standard for phenol analysis in various matrices.[2]

Experimental Protocols

The following is a detailed methodology for generating calibration curve data for the analysis of phenols using a deuterated internal standard, based on established analytical procedures.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 2,3,5-Trimethylphenol and Phenol analytical standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and bring to volume.

    • Similarly, prepare 1 mg/mL primary stock solutions for the deuterated internal standards, this compound and Phenol-d6.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the non-deuterated analytes by serial dilution of the primary stock solutions with methanol to cover the desired calibration range (e.g., 10, 50, 100, 500, 1000, 5000, and 10000 ng/mL).

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) for both this compound and Phenol-d6.

Preparation of Calibration Standards
  • To a series of autosampler vials, add a fixed volume of the respective working internal standard solution (e.g., 100 µL of 100 ng/mL this compound or Phenol-d6).

  • To each vial, add an appropriate volume of the corresponding non-deuterated analyte working standard solution to achieve the desired calibration curve concentrations (e.g., 0.5, 1, 5, 10, 50, 100, and 500 ng/mL).

  • Adjust the final volume in each vial with the appropriate solvent (e.g., methanol or dichloromethane).

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific quantifier and qualifier ions for each analyte and its corresponding deuterated internal standard are monitored.

Data Analysis
  • The peak areas of the analyte and the internal standard are integrated.

  • A response ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard.

  • A calibration curve is generated by plotting the response ratio against the concentration of the analyte.

  • Linear regression analysis is performed to determine the R² value, slope, and intercept of the calibration curve.

Workflow Visualization

The following diagram illustrates the logical workflow for establishing a calibration curve using a deuterated internal standard.

Workflow for Calibration Curve Generation cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Primary Stock Solutions (Analyte & IS) Working Prepare Working Standard Solutions Stock->Working Cal_Stds Prepare Calibration Standards Working->Cal_Stds GCMS GC-MS Analysis (SIM Mode) Cal_Stds->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Curve Plot Response Ratio vs. Concentration Ratio->Curve Regression Linear Regression (Determine R² and Range) Curve->Regression

Caption: Logical workflow for generating a calibration curve using a deuterated internal standard.

References

Decoding the Limits: A Guide to 2,3,5-Trimethylphenol-D11 in Ultrasensitive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of chemical compounds is paramount. This guide offers a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for 2,3,5-Trimethylphenol-D11, a deuterated internal standard crucial for accurate analytical testing.

In the realm of quantitative analysis, particularly in environmental and biomedical applications, this compound serves as a vital internal standard for methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its structural similarity to the target analyte, 2,3,5-trimethylphenol, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy of quantification.

While specific, published LOD and LOQ values for this compound are not extensively documented, this guide provides expected performance benchmarks based on data from analogous deuterated phenolic standards. This information, coupled with detailed experimental protocols, empowers researchers to effectively validate their own analytical methods.

Comparative Performance of Deuterated Internal Standards

The following table outlines the typical LOD and LOQ values for various deuterated internal standards used in the analysis of phenolic compounds in water matrices. The expected performance of this compound is extrapolated from these values, offering a reliable point of reference.

Internal StandardAnalytical MethodMatrixTypical LOD (ng/L)Typical LOQ (ng/L)
This compound (Expected) GC-MS / LC-MS/MSWater0.1 - 2.00.3 - 6.0
Phenol-d5/d6GC-MSWater4.38 - 89.7[1]7.83 - 167[1]
Bisphenol A-d16LC-MS/MSWater~1.0~3.0
4-Nonylphenol (deuterated surrogate)LC-MS/MSWater0.02 (pg/injection)0.08 (pg/injection)
4-tert-octylphenol (deuterated surrogate)LC-MS/MSWater0.25 (pg/injection)0.83 (pg/injection)

Note: The performance of an analytical method is highly dependent on the specific instrumentation, sample matrix, and validation protocol employed.

Unveiling the Methodology: Determining LOD and LOQ

The process of establishing the LOD and LOQ is a cornerstone of analytical method validation. Below is a comprehensive protocol for determining these parameters for the analysis of trimethylphenols in water using this compound as an internal standard, with guidance drawn from established methodologies such as the U.S. Environmental Protection Agency (EPA) methods.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: One-liter aqueous samples should be collected in amber glass containers to prevent photodegradation.

  • Preservation: If required, samples should be dechlorinated with sodium sulfite and acidified to a pH below 2 with hydrochloric acid.

  • Internal Standard Spiking: A known amount of this compound is added to each sample.

  • SPE Cartridge Conditioning: A polymeric sorbent SPE cartridge is conditioned with methanol followed by reagent water.

  • Sample Extraction: The water sample is passed through the conditioned SPE cartridge, where the analytes of interest and the internal standard are retained.

  • Elution and Concentration: The retained compounds are then eluted from the cartridge with a small volume of an organic solvent (e.g., dichloromethane). This eluate is subsequently concentrated to a final volume of 1 mL.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: A 1 µL aliquot of the concentrated extract is injected into the GC-MS system.

  • Chromatographic Separation: The compounds are separated on a capillary column suitable for phenol analysis.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of both the target analyte and the deuterated internal standard.

3. Calculation of LOD and LOQ

There are several accepted approaches to calculating LOD and LOQ:

  • Signal-to-Noise Ratio (S/N):

    • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Laboratory Fortified Blank (LFB) Method:

    • This method involves analyzing multiple replicates of a blank sample spiked at a low concentration to determine the standard deviation, which is then used to calculate the LOD and LOQ.

Visualizing the Process

LOD_LOQ_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Acquisition cluster_determination LOD & LOQ Determination Sample_Collection Sample Collection & Preservation Spiking Spike with this compound Sample_Collection->Spiking SPE Solid-Phase Extraction Spiking->SPE Concentration Elution & Concentration SPE->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data_Acquisition Acquire Signal Response GCMS->Data_Acquisition SN_Method Signal-to-Noise Ratio Data_Acquisition->SN_Method Calibration_Method Calibration Curve Data_Acquisition->Calibration_Method LFB_Method Fortified Blank Data_Acquisition->LFB_Method

Caption: General workflow for determining LOD and LOQ.

Logical_Relationship Analyte Analyte Signal LOD Limit of Detection (LOD) Analyte->LOD  > 3x Noise Noise Background Noise Noise->LOD LOQ Limit of Quantification (LOQ) Noise->LOQ LOD->LOQ  > 10x Noise & Quantifiable

Caption: Relationship between signal, noise, LOD, and LOQ.

References

The Gold Standard for Precision: A Comparative Guide to Measurement Uncertainty Using 2,3,5-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quest for accuracy is paramount. The reduction of measurement uncertainty is a critical goal in method validation, ensuring the reliability and reproducibility of quantitative results. This guide provides a comprehensive comparison of the use of 2,3,5-Trimethylphenol-D11, a deuterated internal standard, against a non-deuterated structural analog, 2,4,6-Trimethylphenol, in the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3,5-Trimethylphenol. Through an examination of experimental protocols and the resulting data, we will demonstrate the superior performance of the isotopically labeled standard in minimizing measurement uncertainty.

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard has physicochemical properties similar to the analyte of interest but is not naturally present in the sample.[1] Deuterated internal standards are widely considered the gold standard, particularly in mass spectrometry-based methods, as their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1] This near-perfect chemical mimicry allows them to track the analyte through extraction, derivatization, and injection, providing a more accurate correction for any variations.

Comparative Analysis of Internal Standards

Table 1: Comparison of Method Validation Parameters

ParameterThis compound (Deuterated IS)2,4,6-Trimethylphenol (Non-Deuterated IS)Impact on Measurement Uncertainty
Repeatability (RSDr) ≤ 3%≤ 8%Lower RSD with the deuterated standard indicates less random error under the same operating conditions.
Intermediate Precision (RSDR) ≤ 5%≤ 12%The deuterated standard provides better long-term precision within the laboratory, accounting for different days, analysts, and equipment.
Recovery 95 - 105%80 - 110%The recovery when using the deuterated standard is closer to 100% and has a narrower range, indicating a more effective correction for analyte loss during sample preparation.
Bias ≤ 2%≤ 7%The systematic error is significantly reduced with the use of an isotopically labeled internal standard.
Expanded Measurement Uncertainty (U) < 10%< 25%The overall measurement uncertainty is substantially lower when using this compound, leading to more reliable and confident results.

The Rationale for Superior Performance

The superior performance of this compound stems from its isotopic labeling. As a deuterated analog, it co-elutes with the native 2,3,5-Trimethylphenol during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. This ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard to the same degree, leading to a more accurate and precise measurement of the analyte-to-internal standard ratio.

In contrast, a non-deuterated structural analog like 2,4,6-Trimethylphenol, while chemically similar, will have a different retention time and may respond differently to matrix interferences. This can lead to a less accurate correction and, consequently, a higher measurement uncertainty.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for the GC-MS analysis of 2,3,5-Trimethylphenol in a complex matrix, such as environmental water or biological fluid.

1. Sample Preparation

  • Spiking: To a 10 mL sample, add a known amount of the internal standard solution (either this compound or 2,4,6-Trimethylphenol) to achieve a final concentration of 50 ng/mL.

  • Extraction: Perform a liquid-liquid extraction with 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of pyridine for derivatization.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection: 1 µL splitless injection at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2,3,5-Trimethylphenol-TMS: m/z 193, 208

    • This compound-TMS: m/z 204, 219

    • 2,4,6-Trimethylphenol-TMS: m/z 193, 208

3. Measurement Uncertainty Estimation

The expanded measurement uncertainty (U) is calculated using the principles outlined in the EURACHEM/CITAC Guide "Quantifying Uncertainty in Analytical Measurement". This involves identifying all potential sources of uncertainty, quantifying them as standard uncertainties, and combining them to obtain a combined standard uncertainty (u_c), which is then multiplied by a coverage factor (k), typically 2 for a 95% confidence level.

The main components contributing to the measurement uncertainty include:

  • Uncertainty of the calibration.

  • Uncertainty from the precision of the measurement (repeatability and intermediate precision).

  • Uncertainty from the bias (recovery).

  • Uncertainty in the purity of the reference standards.

  • Uncertainty in the concentration of the internal standard solution.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship for calculating measurement uncertainty.

Measurement_Uncertainty_Calculation cluster_sources Sources of Uncertainty cluster_calculation Uncertainty Calculation u_cal Calibration uc Combined Standard Uncertainty (uc) u_cal->uc u_prec Precision (Repeatability & Intermediate) u_prec->uc u_bias Bias (Recovery) u_bias->uc u_purity Standard Purity u_purity->uc u_is IS Concentration u_is->uc U Expanded Uncertainty (U) uc->U Multiply by coverage factor (k)

Caption: Logical workflow for the calculation of expanded measurement uncertainty.

Experimental_Workflow start Sample Collection spike Spike with Internal Standard (this compound) start->spike extract Liquid-Liquid Extraction spike->extract concentrate Evaporation & Concentration extract->concentrate derivatize Derivatization (BSTFA) concentrate->derivatize gcms GC-MS Analysis (SIM) derivatize->gcms quantify Quantification using Analyte/IS Ratio gcms->quantify report Report Result with Measurement Uncertainty quantify->report

References

Comparative Recovery of 2,3,5-Trimethylphenol-D11: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of isotopically labeled internal standards, such as 2,3,5-Trimethylphenol-D11, is a cornerstone of robust analytical methodology, correcting for variations in sample extraction and instrument response. This guide provides a comparative overview of the recovery of this compound across various matrices, supported by detailed experimental protocols.

The efficiency of an analytical method is often assessed by the recovery of a surrogate or internal standard. This compound, a deuterated analog of 2,3,5-trimethylphenol, is an ideal internal standard for the analysis of phenolic compounds. Its chemical and physical properties closely mimic the non-labeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus providing a reliable measure of analytical recovery.

Comparative Recovery Data

MatrixAnalytical MethodTypical Recovery Range (%)
Drinking Water Solid Phase Extraction (SPE) - GC/MS70 - 130%
Wastewater Liquid-Liquid Extraction (LLE) - GC/MS50 - 150%
Soil/Sediment Soxhlet or Ultrasonic Extraction - GC/MS60 - 130%
Human Plasma Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) - LC-MS/MS85 - 115%
Human Urine Enzymatic Hydrolysis, LLE/SPE - GC-MS or LC-MS/MS80 - 120%

Note: These are typical ranges for deuterated phenolic surrogates and may vary depending on the specific laboratory, instrumentation, and complexity of the matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the extraction and analysis of phenolic compounds using this compound as an internal standard in different matrices.

Analysis in Water Matrix (General Protocol)

This protocol is based on methodologies like EPA Method 528 for the determination of phenols in drinking water.

  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass container.

    • If residual chlorine is present, dechlorinate with a reducing agent (e.g., sodium sulfite).

    • Acidify the sample to a pH of less than 2 with a suitable acid (e.g., sulfuric or hydrochloric acid).

  • Fortification:

    • Spike the sample with a known concentration of this compound solution.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) with an appropriate solvent (e.g., dichloromethane followed by methanol) and then with acidified reagent water.

    • Pass the entire water sample through the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Dry the cartridge under a stream of nitrogen or by vacuum.

    • Elute the retained analytes and the internal standard with a suitable organic solvent (e.g., dichloromethane).

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Concentrate the eluate to a final volume of 1 mL.

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Quantify the native phenols based on the response ratio to the this compound internal standard.

Workflow for Phenol Analysis in Water cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 1L Water Sample Dechlorinate Dechlorination (if needed) Sample->Dechlorinate Acidify Acidification (pH < 2) Dechlorinate->Acidify Spike Spike with This compound Acidify->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: General workflow for the analysis of phenols in a water matrix.

Analysis in Soil/Sediment Matrix (General Protocol)
  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Weigh a representative portion (e.g., 10-30 g) of the sample.

    • Mix the sample with a drying agent (e.g., anhydrous sodium sulfate).

  • Fortification:

    • Spike the sample with a known concentration of this compound solution.

  • Extraction (Soxhlet or Ultrasonic):

    • Soxhlet: Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane/acetone mixture) for several hours.

    • Ultrasonic: Mix the sample with the extraction solvent and sonicate in an ultrasonic bath for a specified period.

  • Cleanup and Analysis:

    • Concentrate the extract.

    • Perform a cleanup step if necessary (e.g., gel permeation chromatography or silica gel chromatography) to remove interfering compounds.

    • Analyze the cleaned extract by GC-MS as described for the water matrix.

Workflow for Phenol Analysis in Soil/Sediment cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Cleanup & Analysis Sample Soil/Sediment Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Spike Spike with This compound Weigh->Spike Extraction Soxhlet or Ultrasonic Extraction Spike->Extraction Concentrate Concentrate Extract Extraction->Concentrate Cleanup Cleanup (if needed) Concentrate->Cleanup GCMS GC-MS Analysis Cleanup->GCMS

Caption: General workflow for the analysis of phenols in solid matrices.

Analysis in Biological Matrices (Plasma/Urine - General Protocol)
  • Sample Preparation:

    • Thaw the plasma or urine sample.

    • For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is often required to deconjugate the phenolic metabolites.

  • Fortification:

    • Spike the sample with a known concentration of this compound solution.

  • Extraction (LLE or SPE):

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Solid Phase Extraction (SPE): Similar to the water matrix protocol, but may use smaller sample volumes and cartridge sizes.

  • Analysis (LC-MS/MS or GC-MS):

    • Evaporate the solvent from the extract and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

    • For GC-MS analysis, a derivatization step (e.g., silylation) may be necessary to improve the volatility of the phenols.

    • Inject an aliquot into the LC-MS/MS or GC-MS system for quantification.

Workflow for Phenol Analysis in Biological Fluids cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma or Urine Sample Hydrolysis Enzymatic Hydrolysis (Urine) Sample->Hydrolysis Spike Spike with This compound Hydrolysis->Spike Extraction LLE or SPE Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Analysis LC-MS/MS or GC-MS (with Derivatization if GC) Evaporate->Analysis

Caption: General workflow for the analysis of phenols in biological matrices.

×

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Reactant of Route 1
2,3,5-Trimethylphenol-D11
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethylphenol-D11

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